Succinic anhydride-d4
Descripción
The exact mass of the compound Succinic anhydride-2,2,3,3-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3,3,4,4-tetradeuteriooxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514615 | |
| Record name | (~2~H_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-86-7 | |
| Record name | (~2~H_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14341-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Succinic Anhydride-d4: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Deuterated Reagent in Advanced Research
Succinic anhydride-d4 is the deuterated form of succinic anhydride (B1165640), an organic compound widely utilized in chemical synthesis and pharmaceutical development. This isotopically labeled version, where the four methylene (B1212753) hydrogens are replaced by deuterium (B1214612), serves as a valuable tool for researchers in various scientific disciplines, particularly in mass spectrometry-based proteomics and as a component in the development of sophisticated drug delivery systems. Its unique properties allow for precise quantification and structural analysis, making it an indispensable reagent in modern research and development.
Core Chemical and Physical Properties
This compound is a colorless, crystalline solid. The incorporation of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a key feature leveraged in mass spectrometry applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₄D₄O₃ | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| CAS Number | 14341-86-7 | [1] |
| Melting Point | 118-120 °C | [1][2] |
| Boiling Point | 261 °C | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Appearance | White to off-white solid | [2] |
Synthesis of this compound
The synthesis of this compound is analogous to the preparation of unlabeled succinic anhydride, primarily involving the dehydration of its corresponding deuterated carboxylic acid, succinic acid-d4. Several effective methods have been established for this conversion.
Experimental Protocol: Dehydration of Succinic Acid-d4 using Acetyl Chloride
This protocol is adapted from established methods for the synthesis of succinic anhydride.
Materials:
-
Succinic acid-d4
-
Acetyl chloride
-
Anhydrous ether
-
Round-bottomed flask
-
Reflux condenser
-
Gas trap
-
Büchner funnel
-
Vacuum desiccator
Procedure:
-
In a 1-liter round-bottomed flask, place 1 mole of succinic acid-d4 and 3 moles of acetyl chloride.
-
Fit the flask with a reflux condenser connected to a gas trap to handle the evolving hydrogen chloride gas.
-
Gently reflux the mixture on a steam bath. The reaction is complete when all the succinic acid-d4 has dissolved, which typically takes 1.5 to 2 hours.
-
Allow the solution to cool to room temperature undisturbed, and then chill it in an ice bath to induce crystallization.
-
Collect the crystalline this compound on a Büchner funnel.
-
Wash the crystals with two portions of anhydrous ether.
-
Dry the product in a vacuum desiccator.
Expected Yield: 93–95%
Applications in Research and Drug Development
This compound's primary utility stems from its role as a stable isotope-labeled reagent, enabling a range of applications in proteomics, drug development, and analytical chemistry.
Quantitative Proteomics and Mass Spectrometry
In the field of proteomics, this compound is employed for the chemical derivatization of peptides to facilitate their analysis by mass spectrometry.[3][4][5] It selectively reacts with the N-terminal amino group of peptides and the ε-amino group of lysine (B10760008) residues. This modification is particularly useful in quantitative proteomics strategies.
One such technique is Isobaric Peptide Termini Labeling (IPTL) , where different samples are labeled with isotopic variants of a reagent.[4] The use of deuterated succinic anhydride allows for the creation of "heavy" labeled peptides, which can be distinguished from the "light" (unlabeled) versions in a mass spectrometer. This enables the relative quantification of proteins between different biological samples.
Antibody-Drug Conjugates (ADCs)
Succinic anhydride can function as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. The linker plays a crucial role in connecting the antibody to the drug. A non-cleavable linker, such as one derived from succinic anhydride, ensures that the drug is only released upon the degradation of the entire antibody-drug conjugate within the target cell. While the non-deuterated form is more commonly used for the final therapeutic product, this compound can be employed during the research and development phase as an analytical tool to track the linker and drug payload.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its utility as a stable isotope-labeled reagent for quantitative proteomics and as a component in the development of targeted drug delivery systems like ADCs underscores its importance in advancing our understanding of complex biological systems and in the creation of novel therapeutics. The well-established synthetic routes and the clear applications in mass spectrometry make it an accessible and valuable compound for a wide range of experimental designs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. N-terminal enrichment: developing a protocol to detect specific proteolytic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinic Anhydride-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of succinic anhydride-d4. This deuterated analog of succinic anhydride (B1165640) is a valuable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis, protein modification, and as a non-cleavable linker in the development of antibody-drug conjugates (ADCs).
Core Chemical and Physical Properties
This compound, also known as tetrahydro-2,5-furandione-3,3,4,4-d4, is a stable, isotopically labeled compound. The deuterium (B1214612) labeling provides a distinct mass shift, making it an excellent internal standard for quantitative mass spectrometry assays and a tracer for metabolic studies.
| Property | Value | Reference |
| Molecular Formula | C₄D₄O₃ | |
| Molecular Weight | 104.10 g/mol | [1] |
| Appearance | White solid / Colorless needles or crystalline solid | |
| Melting Point | 118-120 °C | |
| Boiling Point | 261 °C | [2] |
| Isotopic Purity | ≥98 atom % D | |
| Mass Shift | M+4 |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Due to the deuteration at the 2 and 3 positions, the proton NMR spectrum of this compound is expected to show a significant reduction or absence of signals corresponding to the methylene (B1212753) protons. |
| ¹³C NMR | The ¹³C NMR spectrum of the unlabeled succinic anhydride shows a peak for the carbonyl carbons and a peak for the methylene carbons. In the deuterated version, the signals for the deuterated carbons will be significantly broadened and reduced in intensity. |
| FTIR | The FTIR spectrum of succinic anhydride is characterized by two distinct carbonyl stretching peaks due to symmetric and asymmetric stretching of the C=O bonds in the anhydride group.[3] These peaks are typically observed in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹. The C-D stretching vibrations would be expected at lower frequencies compared to C-H stretching. |
| Mass Spectrometry | The electron ionization mass spectrum of unlabeled succinic anhydride shows a molecular ion peak and characteristic fragmentation patterns.[4] For this compound, the molecular ion peak will be observed at m/z corresponding to its deuterated mass. |
Experimental Protocols
Synthesis of this compound (General Method)
Materials:
-
Succinic acid-d4
-
Acetic anhydride or Acetyl chloride
-
Anhydrous ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine succinic acid-d4 and an excess of acetic anhydride (or acetyl chloride).
-
Heat the mixture under reflux until the succinic acid-d4 has completely dissolved. This may take 1-2 hours.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of cold, anhydrous ether.
-
Dry the product under vacuum to remove any residual solvent.
Protein Modification via Acylation of Amines (General Protocol)
This compound can be used to modify primary amine groups in proteins, such as the ε-amino group of lysine (B10760008) residues.[8][9][10] This reaction, known as succinylation, results in the formation of an amide bond and the introduction of a carboxyl group, which can alter the charge and properties of the protein.
Materials:
-
Protein of interest
-
This compound
-
Aqueous buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 7-8)
-
Organic solvent (e.g., DMSO or DMF) to dissolve the anhydride
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Desalting column or dialysis membrane
Procedure:
-
Dissolve the protein of interest in the aqueous buffer to a known concentration.
-
Prepare a stock solution of this compound in a minimal amount of an appropriate organic solvent.
-
Slowly add a molar excess of the this compound solution to the stirring protein solution. The reaction is typically carried out at room temperature for 1-2 hours.
-
Monitor the reaction progress if necessary using appropriate analytical techniques.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Remove the excess unreacted this compound and byproducts by desalting or dialysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Succinic anhydride [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Succinic anhydride functionalized microcantilevers for protein immobilization and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Succinic Anhydride-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of succinic anhydride-d4 (C₄D₄O₃), a deuterated analogue of succinic anhydride (B1165640). This isotopically labeled compound is a valuable tool in various research applications, including proteomics, mass spectrometry calibration, and as a building block in the synthesis of labeled compounds for pharmaceutical development. This document outlines detailed experimental protocols, presents quantitative data for expected outcomes, and includes visualizations to clarify the procedural workflows.
Overview and Chemical Properties
This compound is a stable, isotopically labeled compound where the four methylene (B1212753) hydrogens of succinic anhydride are replaced with deuterium. This substitution results in a mass shift of +4, making it readily distinguishable in mass spectrometry-based analyses. The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart.
| Property | Value | Reference |
| Chemical Formula | C₄D₄O₃ | |
| Molecular Weight | 104.10 g/mol | |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 118-120 °C | |
| Boiling Point | 261 °C | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥99% |
Synthesis of this compound
The synthesis of this compound is achieved through the dehydration of its corresponding deuterated carboxylic acid, succinic acid-d6 (DO₂C(CD₂)₂CO₂D). Several established methods for the dehydration of succinic acid can be adapted for this purpose. The two most common and reliable methods, using acetyl chloride and acetic anhydride as dehydrating agents, are detailed below. These protocols are adapted from well-established procedures for the synthesis of non-deuterated succinic anhydride.[2][3]
Synthesis via Dehydration using Acetyl Chloride
This method is convenient and generally provides a high yield of the product.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (or drying tube), place succinic acid-d6.
-
Reagent Addition: For each mole of succinic acid-d6, add approximately 3 moles of acetyl chloride.[2]
-
Reaction: Gently reflux the mixture on a steam bath. The reaction is complete when the succinic acid-d6 has completely dissolved, which typically takes 1.5 to 2 hours.[2]
-
Crystallization: Allow the solution to cool to room temperature undisturbed, then chill in an ice bath to induce crystallization of the this compound.
-
Isolation: Collect the crystalline product by vacuum filtration on a Büchner funnel.
-
Washing: Wash the crystals with two portions of cold diethyl ether.[2]
-
Drying: Dry the product in a vacuum desiccator.
Quantitative Data (Estimated):
| Parameter | Value | Reference (for non-deuterated) |
| Reactant Ratio | 1 mol Succinic Acid-d6 : 3 mol Acetyl Chloride | [2] |
| Reaction Time | 1.5 - 2 hours | [2] |
| Expected Yield | 93-95% | [2] |
| Melting Point | 118-119 °C | [2] |
Synthesis via Dehydration using Acetic Anhydride
This method is also highly effective and offers an alternative to using acetyl chloride.
Experimental Protocol:
-
Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, place succinic acid-d6 and acetic anhydride.
-
Reagent Ratio: Use a molar ratio of approximately 1 mole of succinic acid-d6 to 1.5-2 moles of acetic anhydride.[4]
-
Reaction: Heat the mixture gently, with occasional shaking, until a clear solution is obtained. Continue heating for an additional 30 minutes to ensure the reaction goes to completion.[3]
-
Crystallization: Cool the flask to room temperature, and then in an ice bath to crystallize the product.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether.[3]
-
Drying: Air dry the crystals or dry in a vacuum desiccator.
Quantitative Data (Estimated):
| Parameter | Value | Reference (for non-deuterated) |
| Reactant Ratio | 1 mol Succinic Acid-d6 : 1.5-2 mol Acetic Anhydride | [4] |
| Reaction Time | ~1 hour | [5] |
| Expected Yield | 80-90% | [5] |
| Melting Point | 119-120 °C | [4] |
Purification of this compound
The crude this compound obtained from the synthesis can be purified to achieve higher purity, suitable for sensitive applications.
Caption: General workflow for the purification of this compound.
Recrystallization
Recrystallization is a highly effective method for purifying the crude product.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot acetic anhydride (e.g., 50 g of crude product in 35 mL of acetic anhydride).[2]
-
Crystallization: Cool the hot solution in an ice bath to induce crystallization.
-
Isolation: Filter the crystals with suction.
-
Washing: Wash the crystals with two portions of cold, absolute diethyl ether.[2]
-
Drying: Dry the purified crystals, for instance, by air-drying at 40 °C or in a vacuum desiccator.[2]
Quantitative Data for Purification:
| Parameter | Value | Reference (for non-deuterated) |
| Solvent | Acetic Anhydride | [2] |
| Washing Solvent | Diethyl Ether | [2] |
| Expected Purity | >99% | |
| Melting Point of Pure Product | 119-120 °C | [2] |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The absence of signals in the proton NMR spectrum is the primary confirmation of successful deuteration. |
| ¹³C NMR | Two peaks are expected: one for the carbonyl carbons and one for the deuterated methylene carbons. The signal for the CD₂ groups will likely appear as a multiplet due to carbon-deuterium coupling. |
| FTIR Spectroscopy | The spectrum will show the characteristic C=O stretching frequencies for a cyclic anhydride (typically two bands, around 1860 cm⁻¹ and 1780 cm⁻¹). The C-H stretching bands present in the non-deuterated compound (around 2850-2960 cm⁻¹) will be absent and replaced by C-D stretching bands at a lower frequency (around 2100-2250 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 104.10, corresponding to the molecular weight of this compound. This is a clear +4 mass shift compared to the non-deuterated analogue (M⁺ at m/z = 100.07). |
| Melting Point | The melting point should be sharp and in the range of 118-120 °C, consistent with the literature value for the pure compound. |
Safety and Handling
Succinic anhydride is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Store this compound in a tightly sealed container in a cool, dry place, away from moisture.
Conclusion
The synthesis of this compound from succinic acid-d6 is a straightforward process that can be reliably achieved using standard laboratory techniques. The protocols outlined in this guide, adapted from established methods for the non-deuterated compound, provide a clear pathway to obtaining high-purity this compound. Careful execution of the synthesis and purification steps, followed by thorough analytical characterization, will ensure the quality of the final product for its intended research applications.
References
An In-depth Technical Guide to the Applications of Deuterium-Labeled Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium-labeled succinic anhydride (B1165640), particularly succinic anhydride-d4, has emerged as a powerful tool in modern life sciences research. Its unique properties as a stable isotope labeling reagent make it invaluable for quantitative proteomics, the study of protein post-translational modifications, and drug metabolism and safety assessment. This technical guide provides a comprehensive overview of the core applications of deuterium-labeled succinic anhydride, with a focus on quantitative proteomics and its emerging role in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways are presented to enable researchers to effectively integrate this versatile reagent into their studies.
Introduction to Deuterium-Labeled Succinic Anhydride
Deuterium-labeled succinic anhydride is a chemical reagent in which one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The most commonly used variant is this compound, where the four hydrogen atoms on the succinic anhydride ring are replaced with deuterium. This isotopic substitution results in a mass shift of +4 Da compared to its light counterpart, a property that is readily detectable by mass spectrometry.[1]
The primary utility of deuterium-labeled succinic anhydride lies in its ability to covalently modify primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues.[2][3] This reaction is robust and can be performed under mild conditions, making it suitable for labeling complex biological samples. The introduction of a stable isotope tag allows for the differential labeling of two or more samples, which can then be combined and analyzed in a single mass spectrometry experiment, enabling precise and accurate relative quantification of proteins and their modifications.
Core Applications in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a biological sample. Deuterium-labeled succinic anhydride is a key reagent in several quantitative proteomics workflows, primarily for determining protein succinylation stoichiometry and for isobaric peptide termini labeling.
Quantification of Protein Succinylation Stoichiometry
Protein succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine residue. This modification can significantly alter the structure and function of proteins and is implicated in various cellular processes, particularly metabolism.[4][5][6] Determining the stoichiometry of succinylation—the proportion of a specific protein that is succinylated at a given site—is crucial for understanding its biological significance.
Deuterium-labeled succinic anhydride enables the accurate quantification of succinylation stoichiometry. The workflow involves treating a protein lysate with an excess of this compound. This chemically labels all unmodified lysine residues with the heavy succinyl-d4 group, while the endogenously succinylated lysine residues remain in their light form. The ratio of the light (endogenous) to the heavy (chemically labeled) peptide signals in the mass spectrometer directly reflects the stoichiometry of succinylation at that site.[1][7]
Table 1: Mass Shifts Associated with Succinylation and Deuterium Labeling
| Modification | Chemical Formula | Monoisotopic Mass Shift (Da) |
| Succinylation (Light) | C4H4O2 | 100.0160 |
| Succinylation-d4 (Heavy) | C4D4O2 | 104.0411 |
| Mass Difference | 4.0251 |
Experimental Protocol: Quantification of Protein Succinylation Stoichiometry
This protocol is adapted from established methods for quantifying lysine succinylation stoichiometry using data-independent acquisition (DIA) mass spectrometry.[7]
1. Protein Extraction and Preparation:
- Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysate using a standard method (e.g., BCA assay).
- Denature proteins by adding urea (B33335) to a final concentration of 8 M.
- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
- Alkylate free cysteine residues with iodoacetamide (B48618) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.
2. Chemical Labeling with this compound:
- Prepare a fresh solution of 1 M this compound in a suitable organic solvent (e.g., DMSO).
- Add the this compound solution to the protein sample to a final concentration of 20 mM.
- Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50 mM.
3. Protein Digestion:
- Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 1 M.
- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
4. Peptide Desalting and Mass Spectrometry Analysis:
- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a data-independent acquisition (DIA) method.
5. Data Analysis:
- Process the DIA data using a suitable software package (e.g., Spectronaut, DIA-NN).
- Identify and quantify the light (endogenously succinylated) and heavy (this compound labeled) peptide pairs.
- Calculate the succinylation stoichiometry for each identified site using the following formula:
- Stoichiometry (%) = [Intensity (Light) / (Intensity (Light) + Intensity (Heavy))] * 100
Diagram 1: Quantitative Succinylation Stoichiometry Workflow
Caption: Workflow for quantifying protein succinylation stoichiometry.
Isobaric Peptide Termini Labeling (IPTL)
Isobaric labeling strategies are widely used for multiplexed quantitative proteomics. While commercial isobaric tags are available, succinic anhydride and its deuterated counterpart can be used in a cost-effective, non-commercial isobaric labeling approach known as Isobaric Peptide Termini Labeling (IPTL).[2]
In this method, peptides from different samples are differentially labeled at their N-termini with light or heavy succinic anhydride. Subsequently, the lysine side chains are labeled with another reagent, such as formaldehyde (B43269) (light or heavy), through reductive amination. This creates isobaric peptide pairs that have the same precursor mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.
Application in Drug Metabolism and Safety Assessment
The use of deuterium-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[8] Deuterium-labeled succinic anhydride can be a valuable tool in this area, particularly for identifying and characterizing drug-protein adducts.
Identification of Drug-Protein Adducts
Many drugs or their reactive metabolites can covalently bind to proteins, forming drug-protein adducts. These adducts can lead to adverse drug reactions, including immunotoxicity and organ damage. Identifying the protein targets of reactive metabolites is crucial for assessing the safety of drug candidates.
Deuterium-labeled succinic anhydride can be used in a differential labeling strategy to identify drug-protein adducts. In this workflow, a control sample (untreated) and a drug-treated sample are both labeled with this compound to block all available lysine residues. The samples are then combined and analyzed by mass spectrometry. Peptides that are modified by the drug will not be labeled with this compound and will therefore exhibit a different mass and fragmentation pattern compared to the control, allowing for their identification.
Experimental Protocol: Identification of Drug-Protein Adducts
This protocol provides a general workflow for the identification of drug-protein adducts using a differential labeling approach with this compound.
1. Sample Preparation:
- Treat cells or an in vitro system (e.g., liver microsomes) with the drug of interest. Prepare a control sample without the drug.
- Isolate the proteins from both samples.
2. Lysine Blocking with this compound:
- Denature, reduce, and alkylate the proteins from both the control and drug-treated samples as described in the proteomics protocol.
- Label all available lysine residues in both samples with this compound.
3. Sample Combination and Digestion:
- Combine equal amounts of protein from the control and drug-treated samples.
- Digest the combined protein mixture with trypsin.
4. Enrichment and Mass Spectrometry Analysis:
- Enrich for modified peptides if necessary (e.g., using affinity chromatography for the drug or a drug-related tag).
- Analyze the peptide mixture by LC-MS/MS.
5. Data Analysis:
- Search the mass spectrometry data for peptides that are present in the drug-treated sample but absent or significantly reduced in the control sample.
- Characterize the mass shift of the identified peptides to confirm the presence of the drug adduct.
Diagram 2: Workflow for Drug-Protein Adduct Identification
Caption: Workflow for identifying drug-protein adducts.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of deuterium-labeled succinic anhydride in proteomics.
Table 2: Reported Succinylation Stoichiometry in E. coli
| Protein | Site | Stoichiometry (%) | Cellular Process | Reference |
| Isocitrate dehydrogenase | K114 | ~5 | TCA Cycle | [1] |
| Malate dehydrogenase | K128 | ~2 | TCA Cycle | [9] |
| Aconitate hydratase 2 | K572 | ~8 | TCA Cycle | [9] |
| ATP synthase subunit alpha | K201 | ~1 | Oxidative Phosphorylation | [9] |
Note: Stoichiometry values can vary significantly depending on cellular conditions and the specific experimental workflow used.
Table 3: Labeling Efficiency of Succinic Anhydride
| Parameter | Value | Conditions | Reference |
| Labeling Efficiency | >95% | On purified proteins | [10] |
| Specificity | High for primary amines | pH > 7 | [2] |
Signaling Pathway Visualization: Regulation of the TCA Cycle by Succinylation
Protein succinylation plays a significant role in regulating central metabolism, particularly the tricarboxylic acid (TCA) cycle. Several enzymes in the TCA cycle are known to be succinylated, and this modification can alter their activity, thereby modulating metabolic flux.[4][5][11] The following diagram illustrates the key regulatory points of the TCA cycle influenced by protein succinylation.
Diagram 3: Regulation of the TCA Cycle by Protein Succinylation
Caption: Succinylation regulates key enzymes in the TCA cycle.
Conclusion
Deuterium-labeled succinic anhydride is a versatile and powerful reagent with significant applications in quantitative proteomics and drug development. Its ability to introduce a stable isotope label with high efficiency and specificity makes it an indispensable tool for researchers seeking to quantify protein expression, investigate post-translational modifications, and assess the safety of new drug candidates. The experimental protocols and workflows presented in this guide provide a solid foundation for the successful implementation of this technology in a variety of research settings. As mass spectrometry technologies continue to advance, the applications of deuterium-labeled succinic anhydride are expected to expand further, providing deeper insights into complex biological systems.
References
- 1. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]
- 2. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- 6. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 7. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lysine succinylation is a frequently occurring modification in prokaryotes and eukaryotes and extensively overlaps with acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
Succinic anhydride-d4 CAS number and molecular weight
For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is paramount for innovative research. This technical guide provides a comprehensive overview of Succinic Anhydride-d4, a deuterated analog of succinic anhydride (B1165640), detailing its chemical properties, synthesis, and significant applications in proteomics and as a linker in drug conjugates.
Core Properties of this compound
This compound (also known as succinic-2,2,3,3-d4 anhydride) is a stable, isotopically labeled compound valuable as a reagent in chemical synthesis and mass spectrometry-based applications. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an excellent tool for quantitative analysis and as an internal standard.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below, alongside those of its unlabeled counterpart for comparison.
| Property | This compound | Succinic Anhydride (unlabeled) |
| CAS Number | 14341-87-7[1] | 108-30-5[1][2][3] |
| Molecular Formula | C₄D₄O₃[1][2] | C₄H₄O₃[3] |
| Molecular Weight | 104.10 g/mol [1][2][4] | 100.07 g/mol [3] |
| Appearance | White to off-white solid[1] | Colorless needles or white crystalline solid[5] |
| Melting Point | 118-120 °C[1] | 118-120 °C[3] |
| Boiling Point | 261 °C[1] | 261 °C[3] |
| Solubility | Slightly soluble in DMSO and Methanol[1] | Soluble in ethanol, chloroform, and carbon tetrachloride[5] |
| Isotopic Purity | Typically ≥98 atom % D[4] | Not Applicable |
Synthesis of this compound
The synthesis of this compound generally mirrors the established methods for its unlabeled form, with the crucial difference being the use of a deuterated precursor, typically succinic acid-d4. The most common laboratory-scale synthesis involves the dehydration of succinic acid-d4.
Experimental Protocol: Dehydration of Succinic Acid-d4
This protocol is adapted from standard organic synthesis procedures for succinic anhydride.
Materials:
-
Succinic acid-d4
-
Acetyl chloride or Acetic anhydride
-
Anhydrous ether
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Büchner funnel and flask
-
Vacuum desiccator
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, combine succinic acid-d4 (1 mole equivalent) with an excess of a dehydrating agent such as acetyl chloride (3 mole equivalents).
-
Gently reflux the mixture using a heating mantle or steam bath. The reaction is typically complete when the succinic acid-d4 has completely dissolved, which may take one to two hours.
-
Allow the solution to cool to room temperature, during which this compound will begin to crystallize.
-
To maximize crystal formation, further cool the flask in an ice bath.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of cold, anhydrous ether to remove any residual acetic acid and unreacted acetyl chloride.
-
Dry the purified this compound crystals in a vacuum desiccator.
Applications in Quantitative Proteomics
A significant application of this compound is in quantitative proteomics, specifically in a method known as isobaric peptide termini labeling (IPTL). In this technique, the differential isotopic labeling of peptides allows for the accurate quantification of proteins from different samples within a single mass spectrometry experiment.
Experimental Protocol: Isobaric Peptide Termini Labeling (IPTL)
The following protocol outlines the use of succinic anhydride (light version) and this compound (heavy version) for N-terminal peptide labeling.
Materials:
-
Protein digest (containing peptides)
-
Succinic anhydride (for the 'light' sample)
-
This compound (for the 'heavy' sample)
-
Dimethylation reagents (for lysine (B10760008) residue labeling)
-
Reaction buffer (e.g., triethylammonium (B8662869) bicarbonate)
-
Quenching reagent (e.g., hydroxylamine)
-
C18 desalting column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Aliquot equal amounts of the peptide digests from the two samples to be compared into separate tubes.
-
N-terminal Labeling:
-
To one sample ('light'), add a solution of succinic anhydride in a suitable organic solvent.
-
To the other sample ('heavy'), add a solution of this compound.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to selectively modify the N-termini of the peptides.
-
-
Lysine Labeling: Following the N-terminal modification, perform a dimethylation reaction to label the primary amine of lysine residues. This step ensures that only the N-termini carry the succinyl label.
-
Sample Combination: After quenching the labeling reactions, the 'light' and 'heavy' labeled samples are combined into a single sample.
-
Purification: The combined peptide mixture is purified and concentrated using a C18 desalting column.
-
Mass Spectrometry Analysis: The labeled peptides are analyzed by LC-MS/MS. The relative abundance of the 'light' and 'heavy' forms of each peptide is determined by comparing the intensities of the corresponding isotopic peaks in the mass spectra, allowing for the quantification of the parent proteins.
Role in Drug Development: ADC Linkers
Succinic anhydride and its derivatives serve as non-cleavable linkers in the construction of Antibody-Drug Conjugates (ADCs). An ADC consists of a monoclonal antibody chemically linked to a cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC.
Succinic anhydride can react with nucleophilic groups (such as amines or hydroxyls) on a targeting protein or antibody to attach a drug molecule. The use of this compound in this context can be advantageous for pharmacokinetic studies, allowing for the differentiation and tracking of the ADC in biological systems using mass spectrometry.
The reaction involves the opening of the anhydride ring by a nucleophile on the antibody, forming a stable amide or ester bond and tethering the drug.
Visualizing Workflows and Pathways
To further elucidate the concepts described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for quantitative proteomics using IPTL.
Caption: General reaction of succinic anhydride with a primary amine.
References
- 1. SUCCINIC-D4 ANHYDRIDE CAS#: 14341-86-7 [amp.chemicalbook.com]
- 2. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Succinic anhydride | CAS#:108-30-5 | Chemsrc [chemsrc.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of Succinic Anhydride-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data for Succinic anhydride-d4. Designed for laboratory and drug development environments, this document synthesizes critical information to ensure safe and effective use.
Chemical Identification and Physical Properties
This compound is the deuterated form of Succinic anhydride (B1165640).[1] It is a colorless, crystalline solid.[2][3] While its primary application is often as a non-cleavable ADC linker in drug development or as a tracer and internal standard for quantitative analysis, its physical and chemical properties are largely comparable to its non-deuterated counterpart.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₄D₄O₃[5][6] |
| Molecular Weight | 104.10 g/mol [6] |
| CAS Number (Labeled) | 14341-86-7[5][6] |
| CAS Number (Unlabeled) | 108-30-5[5][6] |
| Appearance | Colorless or light-colored needles or flakes[3][7] |
| Melting Point | 118-120 °C |
| Boiling Point | 261 °C[8] |
| Density | 1.23 g/cm³[8] |
| Solubility | Very slightly soluble in water; soluble in alcohol and chloroform[7] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance.[7] It is harmful if swallowed and causes severe skin burns and eye damage.[5][6][9] It may also cause respiratory irritation, allergic skin reactions, and asthma-like symptoms if inhaled.[5][9][10]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[9]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]
-
H335: May cause respiratory irritation.[10]
Table 2: Toxicological Data
| Test | Species | Route | Value |
|---|---|---|---|
| LD50 | Rat | Oral | 1510 mg/kg[7][8] |
| LC50 (96h) | Danio rerio (zebra fish) | - | > 100 mg/l[9] |
| EC50 (48h) | Daphnia magna (Water flea) | - | > 102 mg/l[9] |
| ErC50 (72h) | Pseudokirchneriella subcapitata (green algae) | - | > 100 mg/l[9] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risks.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always use in a well-ventilated area to prevent the concentration of dust or vapors.[7][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Eye Protection: Wear chemical safety goggles and a face shield.[7][9] Contact lenses should not be worn as they can absorb and concentrate irritants.[7]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[7][9][10] Immediately remove and launder any contaminated clothing before reuse.[7][9]
-
Respiratory Protection: In case of inadequate ventilation or when dust is generated, wear a suitable respirator.[9][10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Succinic anhydride | TargetMol [targetmol.com]
- 5. Succinic anhydride (Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-833-5 [isotope.com]
- 6. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Commercial Suppliers and Technical Guide for Succinic Anhydride-d4
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, Succinic anhydride-d4 (C₄D₄O₃) serves as a critical reagent. Its applications span from a tracer in metabolic studies and an internal standard for quantitative analysis to a labeling agent in proteomics and a component in the synthesis of deuterated pharmaceuticals. This technical guide provides an in-depth overview of its commercial availability, key properties, and relevant experimental applications.
Commercial Availability and Properties
Several reputable chemical suppliers offer this compound. The products are generally characterized by high isotopic and chemical purity, ensuring reliability in sensitive research applications. Below is a comparative summary of the quantitative data provided by key suppliers.
| Property | Sigma-Aldrich | C/D/N Isotopes | Cambridge Isotope Laboratories[1] | Simson Pharma Limited | MedchemExpress |
| Product Number | 293741 | D-2415 | DLM-833 | - | HY-79369S |
| Isotopic Enrichment | 98 atom % D | 98 atom % D[2] | 98%[1] | - | - |
| Chemical Purity | 99% (CP) | - | 98%[1] | High quality | - |
| CAS Number | 14341-86-7 | 14341-86-7[2] | 14341-86-7[1] | 14341-86-7[1] | - |
| Molecular Weight | 104.10 | 104.10[2] | 104.10[1] | 104.10 | - |
| Form | Solid | - | Individual[1] | White Solid | - |
| Melting Point (°C) | 118-120 | - | - | - | - |
| Boiling Point (°C) | 261 | - | - | - | - |
| Storage | - | Store under recommended conditions | Store at room temperature away from light and moisture[1] | 2-8°C Refrigerator, Under Inert Atmosphere | - |
Experimental Applications and Protocols
This compound is a versatile tool in various research domains. Its primary applications include its use as a labeling agent for proteins and peptides in proteomics and as a tracer in metabolic studies.
Protein and Peptide Labeling for Mass Spectrometry
Succinic anhydride (B1165640) reacts with primary amino groups, such as the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues. This property is exploited in quantitative proteomics. The deuterated form (d4) allows for the introduction of a stable isotope label, creating a mass shift of +4 Da, which can be readily detected by mass spectrometry.
Key Experimental Methodology: N-terminal and Lysine Labeling
A common protocol involves the chemical modification of peptides to facilitate their identification and quantification.
-
Protein Digestion: The protein sample of interest is first digested, typically with trypsin, to generate a complex mixture of peptides.
-
Succinylation Reaction: The peptide mixture is then reacted with this compound. The reaction is usually carried out in a buffered solution at a slightly alkaline pH to ensure the deprotonation of the amino groups, enhancing their nucleophilicity. This step blocks the primary amines at the N-terminus and on lysine side chains. The modification with succinic anhydride introduces a carboxyl group, which can alter the charge state and chromatographic behavior of the peptides.
-
Sample Cleanup: After the labeling reaction, the sample is purified to remove excess reagent and byproducts. This is often achieved using solid-phase extraction (SPE) with C18 cartridges.
-
LC-MS/MS Analysis: The labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift introduced by the d4-label allows for the differentiation and relative or absolute quantification of peptides from different samples.
This labeling strategy can be used to distinguish between different protein states or to quantify protein expression levels between different biological samples.
Signaling Pathways Involving Succinate (B1194679)
Upon hydrolysis, this compound yields deuterated succinic acid. Succinate, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a crucial signaling molecule, particularly in the context of inflammation and cancer metabolism.[3] The accumulation of succinate can lead to significant downstream cellular effects.
One of the key signaling roles of succinate is its ability to inhibit prolyl hydroxylase (PHD) enzymes.[3][4] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a central role in the cellular response to hypoxia and inflammation.[3][4]
Caption: Succinate-mediated stabilization of HIF-1α.
Another important signaling function of succinate is mediated through its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[4] Activation of SUCNR1 by extracellular succinate can trigger various downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.[4]
References
- 1. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. SUCCINIC-D4 ANHYDRIDE CAS#: 14341-86-7 [amp.chemicalbook.com]
- 3. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Stability and Storage of Succinic Anhydride-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for succinic anhydride-d4. Understanding the chemical stability of this isotopically labeled compound is critical for its effective use in research and development, particularly in applications such as proteomics, metabolomics, and as a tracer or internal standard in quantitative analyses.[1] This document outlines the principal degradation pathways, summarizes key stability data, and provides detailed protocols for handling, storage, and stability assessment.
Core Concepts: Understanding the Stability of this compound
This compound, the deuterated form of succinic anhydride (B1165640), is a colorless, crystalline solid.[2] Its stability is primarily dictated by its susceptibility to hydrolysis. Like its non-deuterated counterpart, this compound is sensitive to moisture and will readily hydrolyze to form succinic acid-d4.[2] This reaction is the primary degradation pathway and a critical consideration for storage and handling.
The kinetic isotope effect of deuterium (B1214612) substitution on the hydrolysis rate is generally expected to be minimal; therefore, the stability data for unlabeled succinic anhydride serves as a reliable proxy for the deuterated compound.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, proper storage is paramount. The following conditions are recommended based on supplier data sheets and the known chemical properties of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | This compound is thermally stable at ambient temperatures. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture. |
| Light | Protect from light | While not highly photoreactive, protection from light is a general best practice for chemical reagents. |
| Moisture | Keep in a tightly sealed container in a dry place.[3] | Prevents hydrolysis, the primary degradation pathway. |
For long-term storage, it is advisable to store the compound in a desiccator to further minimize exposure to humidity.
Quantitative Stability Data
The primary degradation reaction for this compound is its hydrolysis to succinic acid-d4. The rate of this reaction is influenced by factors such as water availability, temperature, and pH.
Table 1: Hydrolysis of Succinic Anhydride in Aqueous Solution
| Condition | Half-life (t½) | Comments |
| Neutral solution (pH ≈ 7), 25°C | 4.3 minutes[4] | Demonstrates rapid hydrolysis in the presence of water. |
| Acidic solution (pH < 2) | Slower hydrolysis rate | The reaction is catalyzed by both acid and base. A minimum rate is observed at approximately pH 2. |
| Alkaline solution (pH > 7) | Faster hydrolysis rate | Hydroxide ions act as a catalyst for the hydrolysis reaction. |
Note: The data presented is for unlabeled succinic anhydride and is considered a close approximation for this compound.
Experimental Protocols
Protocol for Stability Testing of Solid this compound
This protocol is designed to assess the stability of this compound under various environmental conditions, following general guidelines for stability testing of active pharmaceutical ingredients (APIs).
Objective: To evaluate the impact of temperature and humidity on the purity of solid this compound over time.
Materials:
-
This compound
-
Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Inert gas (Argon or Nitrogen)
-
Appropriate analytical instrumentation (e.g., GC-MS or HPLC-UV/MS)
-
Glass vials with airtight seals
Methodology:
-
Sample Preparation: Aliquot approximately 10 mg of this compound into pre-weighed glass vials.
-
Initial Analysis (T=0): Analyze a subset of the samples to determine the initial purity and confirm the absence of succinic acid-d4.
-
Storage: Place the vials in controlled environment chambers under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH) - Accelerated condition
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 3, 6, and 12 months for long-term testing; 1, 2, and 3 months for accelerated testing).
-
Analysis: At each time point, analyze the samples for purity and the presence of the primary degradant, succinic acid-d4, using a validated analytical method (see Section 4.2).
-
Data Evaluation: Compare the purity results at each time point to the initial analysis. A significant change is typically defined as a failure to meet the established purity specification.
Analytical Method for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantitative analysis of this compound and its hydrolysis product.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar analysis (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/minute to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium
-
Detector Temperature: 280°C
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in a suitable dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane).
-
Inject a known volume into the GC.
Quantification:
-
The purity of this compound and the amount of succinic acid-d4 can be determined by comparing the peak areas to a calibration curve prepared with certified reference standards.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a solid-state stability study.
Caption: Decision tree for appropriate storage conditions.
References
An In-Depth Technical Guide on the Core Reaction Mechanism of Succinic Anhydride with Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental reaction mechanism between succinic anhydride (B1165640) and amines. This reaction is of significant interest in drug development and bioconjugation, where it is frequently used to introduce carboxylic acid functionalities, create linkers for antibody-drug conjugates (ADCs), or modify protein surfaces.
Core Reaction Mechanism: Acyl Nucleophilic Substitution
The reaction of succinic anhydride, a cyclic acid anhydride, with an amine is a classic example of nucleophilic acyl substitution. The process is generally fast and efficient at or near room temperature.[1][2] It results in the ring-opening of the anhydride to form a succinamic acid, which is a molecule containing both an amide and a carboxylic acid functional group.
The mechanism proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride. This initial attack is the rate-determining step.[3][4] This leads to the formation of a transient, unstable tetrahedral intermediate.[1][3][4][5][6]
-
Ring Opening and Proton Transfer: The tetrahedral intermediate collapses. The bond between the carbonyl carbon and the ring oxygen breaks, leading to the opening of the five-membered ring. This results in the formation of a carboxylate and a protonated amide. A subsequent rapid proton transfer from the amide nitrogen to the carboxylate oxygen yields the final, stable succinamic acid product.[1][6]
The overall reaction is highly favorable and generally stops at the succinamic acid stage under standard conditions because the resulting amide and carboxylate groups are significantly less reactive than the starting anhydride.[5] Further reaction to form a succinimide (B58015) by intramolecular cyclization requires harsh conditions, such as high heat, to dehydrate the intermediate acid.[5][6]
References
- 1. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization | MDPI [mdpi.com]
Methodological & Application
Succinic Anhydride-d4 Derivatization for Enhanced GC-MS Analysis of Amines and Phenols
Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the derivatization of primary and secondary amines, as well as phenolic compounds, using succinic anhydride-d4 followed by gas chromatography-mass spectrometry (GC-MS) analysis. This method introduces a stable, deuterated succinyl group, increasing the molecular weight and improving the chromatographic properties of the analytes, making it a valuable tool for metabolomics, clinical chemistry, and pharmaceutical research.
Introduction
Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of a wide range of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as biogenic amines and phenols, are often non-volatile and exhibit poor chromatographic behavior due to their polar functional groups. Chemical derivatization is a crucial step to enhance their volatility, improve peak shape, and increase sensitivity.
Acylation with anhydrides is a common derivatization strategy.[1] Succinic anhydride (B1165640) reacts with primary and secondary amines, and phenols to form stable amide and ester derivatives, respectively. The use of a deuterated reagent, this compound, offers the advantage of a distinct mass shift in the resulting derivatives, facilitating their identification and quantification, especially when using mass spectrometry. This stable isotope labeling approach can also be utilized for isotope dilution mass spectrometry, a gold standard for quantitative analysis.
This protocol is particularly relevant for the analysis of biogenic amines, which are important biomarkers for various physiological and pathological conditions.[2]
Experimental Protocols
I. Materials and Reagents
-
This compound (98% isotopic purity)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Nitrogen gas (high purity)
-
Internal Standard (e.g., a deuterated analog of the analyte of interest not derivatized with this compound, or a structurally similar compound)
-
Analytes of interest (e.g., biogenic amines, phenolic compounds)
-
Standard laboratory glassware (vials, pipettes, etc.)
II. Sample Preparation
Biological samples (e.g., plasma, urine, tissue homogenates) should be extracted using a suitable protein precipitation and/or liquid-liquid extraction method to isolate the analytes of interest. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding with derivatization.
III. Derivatization Protocol
This protocol is adapted from general acylation procedures for GC-MS analysis.[3]
-
To the dried sample extract or a known amount of standard, add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Add 10 µL of anhydrous pyridine as a catalyst.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.
IV. GC-MS Analysis
The following are general GC-MS parameters that may require optimization for specific analytes and instrumentation.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification.
Data Presentation
The this compound derivatization method allows for sensitive detection and quantification of biogenic amines. The following table summarizes representative quantitative data for selected biogenic amines derivatized with a similar acylation reagent, pentafluoropropionic anhydride, as a reference for expected performance.[4]
| Analyte | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Putrescine | 7.94 | 0.05 | 0.17 |
| Cadaverine | 8.52 | 0.08 | 0.27 |
| Histamine | 10.93 | 1.67 | 5.57 |
| Tyramine | 12.59 | 0.12 | 0.40 |
| Spermidine | 11.42 | 0.22 | 0.73 |
Note: Retention times and detection limits are instrument and method-dependent and should be determined experimentally.
Application to Metabolic Pathway Analysis: Polyamine Metabolism
The derivatization of biogenic amines is crucial for studying their roles in various metabolic pathways. Polyamines such as putrescine, spermidine, and spermine (B22157) are key regulators of cell growth and proliferation.[5][6] The this compound derivatization method can be applied to quantify these polyamines and investigate the activity of the polyamine metabolic pathway.
Conclusion
The this compound derivatization protocol offers a robust and sensitive method for the GC-MS analysis of primary and secondary amines and phenolic compounds. The use of a deuterated reagent enhances the reliability of identification and quantification. This methodology is broadly applicable in various research fields, including metabolomics, drug development, and clinical diagnostics, enabling the precise measurement of key biological molecules.
References
- 1. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elibrary.almaata.ac.id [elibrary.almaata.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature [mdpi.com]
- 5. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Stable Isotope Labeling with Succinic Anhydride-d4 in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in mass spectrometry-based proteomics for the accurate quantification of proteins and their post-translational modifications (PTMs). This application note describes the use of succinic anhydride-d4, a deuterium-labeled reagent, for the chemical labeling of primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) in proteins and peptides. This method is particularly useful for quantifying protein succinylation stoichiometry and can be integrated into various quantitative proteomic workflows.
Succinylation is a recently discovered PTM that, like acetylation, can modulate protein function by altering the charge and structure of the modified lysine residue. The use of this compound allows for the differentiation and relative quantification of endogenously succinylated peptides from their unmodified counterparts, which are synthetically labeled with the heavy isotope reagent. This approach, often coupled with data-independent acquisition (DIA) mass spectrometry, provides a robust and accurate means to measure the stoichiometry of lysine succinylation across the proteome.[1][2][3]
The workflow involves the in vitro chemical labeling of unmodified lysine residues with this compound, followed by enzymatic digestion of the protein sample. The resulting peptide mixture, containing both the "light" (endogenously modified) and "heavy" (chemically labeled) forms, is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of the light and heavy isotopic forms of a given peptide is determined by comparing their respective signal intensities, allowing for the calculation of site-specific succinylation occupancy.
Principle of the Method
The core principle of this quantitative method lies in the differential isotopic labeling of lysine residues. Succinic anhydride (B1165640) reacts with primary amines to form a succinyl group. In a typical experiment to determine succinylation stoichiometry, the protein sample is treated with this compound. This reaction specifically labels the unmodified lysine residues and the N-terminus of the protein with a heavy succinyl group. The endogenously succinylated lysine residues remain in their "light" form.
Following labeling, the protein is digested, typically with an endoproteinase like Trypsin or Glu-C. The resulting peptides are then analyzed by LC-MS/MS. For a given lysine-containing peptide, two distinct isotopic envelopes will be observed in the mass spectrum: one corresponding to the endogenously succinylated peptide (light) and another corresponding to the peptide labeled with this compound (heavy). The ratio of the intensities of these two peptide forms allows for the calculation of the stoichiometry of succinylation at that specific lysine site.
Chemical Reaction
The reaction of this compound with a primary amine on a protein (e.g., the ε-amino group of a lysine residue) is a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a stable amide bond. This introduces a deuterated succinyl group onto the protein.
Caption: Chemical reaction of this compound with a primary amine on a protein.
Experimental Protocols
This section provides a detailed protocol for the quantification of lysine succinylation stoichiometry using this compound labeling followed by DIA mass spectrometry.
Materials and Reagents
-
This compound (isotopic purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ammonium (B1175870) Bicarbonate (NH4HCO3)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Endoproteinase Glu-C or Trypsin
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
pH paper or pH meter
-
Vortex mixer
-
Thermomixer or incubator
-
Centrifuge
-
Reversed-phase C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system capable of DIA
Protocol: Quantification of Protein Succinylation Stoichiometry
This protocol is adapted from established methods for measuring site-specific lysine acylation.[1][3]
1. Protein Extraction and Denaturation
a. Lyse cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). c. Take a desired amount of protein (e.g., 1 mg) and precipitate it using a method like acetone (B3395972) precipitation to remove interfering substances. d. Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.0).
2. Reduction and Alkylation
a. Add TCEP to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. b. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues. c. Quench the alkylation reaction by adding TCEP to a final concentration of 10 mM.
3. This compound Labeling
a. Prepare a 5 M stock solution of this compound by dissolving the powder in anhydrous DMSO immediately before use.[1] b. Add the this compound solution to the protein sample. The final concentration of the labeling reagent may need to be optimized, but a starting point is to add it in a significant molar excess to the estimated number of lysine residues. c. Incubate the reaction at room temperature for 1 hour with gentle mixing. Monitor the pH and maintain it around 8.0 by adding small aliquots of a base (e.g., 1 M NaOH) as needed, as the reaction produces succinic acid which will lower the pH. d. Repeat the addition of this compound two more times for a total of three additions to ensure complete labeling of all available primary amines.
4. Sample Cleanup and Buffer Exchange
a. After the labeling reaction, dilute the sample with 100 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 2 M. b. Perform a buffer exchange using a 3 kDa molecular weight cutoff spin filter to remove excess reagents and urea.
5. Enzymatic Digestion
a. Resuspend the labeled protein in a digestion buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0). b. Add endoproteinase Glu-C or Trypsin at an enzyme-to-protein ratio of 1:50 (w/w). c. Incubate overnight at 37°C.
6. Peptide Desalting
a. Acidify the peptide solution with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions. c. Elute the peptides and dry them in a vacuum centrifuge.
7. LC-MS/MS Analysis (Data-Independent Acquisition)
a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture by LC-MS/MS using a DIA method. The specific parameters for the LC gradient and the DIA windows will need to be optimized for the instrument being used. A common approach is to use variable precursor window widths.[1]
Data Analysis
-
Spectral Library Generation: A project-specific spectral library can be generated from data-dependent acquisition (DDA) runs of a pooled sample.
-
DIA Data Processing: Process the DIA data using software capable of targeted data extraction from DIA files, such as Skyline, Spectronaut, or DIA-NN.
-
Peptide Identification and Quantification: Search the data against a protein database, specifying the modifications: endogenous succinylation on lysine (light) and succinylation-d4 on lysine (heavy).
-
Stoichiometry Calculation: The stoichiometry of succinylation for a specific lysine site is calculated as the ratio of the peak area of the endogenously succinylated (light) peptide to the sum of the peak areas of the light and the this compound labeled (heavy) peptides.
Stoichiometry (%) = [Peak Area (Light) / (Peak Area (Light) + Peak Area (Heavy))] x 100
Data Presentation
Quantitative data from such experiments should be presented in a clear, tabular format to facilitate comparison between different conditions or samples. The table below is an illustrative example of how to present succinylation stoichiometry data for a set of identified proteins.
| Protein ID | Gene Name | Peptide Sequence | Lysine Position | % Stoichiometry (Condition A) | % Stoichiometry (Condition B) | Fold Change (B/A) |
| P02768 | ALB | FQNALLVR | 199 | 1.2 | 5.8 | 4.8 |
| P62258 | ACTG1 | TALVPIEHGSK | 326 | 0.5 | 0.6 | 1.2 |
| P08670 | VIM | LNDRFASYIEK | 123 | 2.5 | 10.1 | 4.0 |
| P60709 | ACTB | SYELPDGQVITIGNER | 215 | 0.8 | 3.2 | 4.0 |
| P10809 | HSP90AB1 | IRELISNSSDALDK | 381 | 3.1 | 1.5 | 0.5 |
Visualizations
Experimental Workflow
The overall experimental workflow for determining protein succinylation stoichiometry using this compound labeling is depicted below.
Caption: Workflow for succinylation stoichiometry analysis using this compound.
Signaling Pathway Context (Hypothetical)
This compound labeling can be used to study how succinylation changes in response to different cellular stimuli or in disease states. For example, one could investigate the impact of metabolic stress on the succinylation of enzymes in a key metabolic pathway like the Krebs cycle.
Caption: Hypothetical pathway showing how succinylation changes can be quantified.
Conclusion
Stable isotope labeling with this compound is a robust and precise method for the quantitative analysis of protein succinylation. The detailed protocol provided here offers a reliable workflow for researchers to measure the stoichiometry of this important post-translational modification. This technique, particularly when combined with data-independent acquisition mass spectrometry, enables a deeper understanding of the role of lysine succinylation in cellular processes and disease, making it a valuable tool for academic research and drug development.
References
- 1. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]
Quantitative Proteomics Workflow Using Succinic Anhydride-d4: Application in Apoptosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach for the global identification and quantification of proteins and their post-translational modifications within complex biological samples. Stable isotope labeling with reagents like deuterated succinic anhydride (B1165640) (Succinic anhydride-d4) offers a robust method for accurate relative and absolute quantification of proteins and peptides by mass spectrometry. This application note provides a detailed workflow for the use of this compound in quantitative proteomics, with a specific focus on studying protein expression changes during apoptosis, a critical process in normal development and disease pathogenesis.
This compound reacts with the primary amino groups of peptides (N-terminus and the ε-amino group of lysine (B10760008) residues), introducing a 4-deuterium labeled succinyl group. By comparing the signal intensities of the labeled ("heavy") and unlabeled ("light") peptides in a mass spectrometer, one can accurately determine the relative abundance of each peptide, and by extension its parent protein, between different sample conditions. This technique is particularly useful for studying dynamic cellular processes like apoptosis, where widespread changes in protein expression and cleavage occur.
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics using this compound involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
I. Protein Extraction and Digestion
-
Cell Lysis and Protein Extraction:
-
Harvest control and apoptosis-induced cells (e.g., HeLa cells treated with an apoptosis inducer like S-trityl-L-cysteine).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335), 200 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.0) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 2 M.
-
Digest the proteins with a suitable protease. For general proteomics, trypsin is commonly used (enzyme-to-protein ratio of 1:50, overnight at 37°C). For studies focusing on succinylation, endoproteinase Glu-C can be used to avoid generating very large peptides due to blocked trypsin cleavage at succinylated lysines.[1]
-
II. Peptide Labeling with this compound
-
Preparation of Labeling Reagents:
-
Prepare a 5 M stock solution of this compound by dissolving the powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) immediately before use to prevent hydrolysis.[1]
-
Similarly, prepare a 5 M stock solution of unlabeled ("light") succinic anhydride in anhydrous DMSO.
-
-
Labeling Reaction:
-
To the digested peptide solution from the control sample, add the light succinic anhydride solution to a final concentration that ensures complete labeling (this may require optimization, but a starting point is a 20-fold molar excess over the estimated number of primary amines).
-
To the digested peptide solution from the apoptosis-induced sample, add the this compound solution to the same final concentration.
-
Incubate the reactions for 20 minutes at room temperature on a vortex mixer.[1]
-
Due to the acidic nature of anhydrides, the pH of the solution may drop. After incubation, adjust the pH to ~8.0 by adding a small volume of a base like 7.25 M NaOH to quench the reaction and reverse any O-acylation side-products.[1]
-
-
Sample Cleanup:
-
Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.
-
Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
III. LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Resuspend the dried, labeled peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for human proteins).
-
Configure the search parameters to include the mass modifications corresponding to light succinylation (+100.0160 Da) and heavy d4-succinylation (+104.0412 Da) on lysine residues and peptide N-termini.
-
The software will identify the peptides and quantify the relative abundance of the light and heavy labeled forms by comparing their respective peak areas.
-
Protein-level quantification is then inferred from the ratios of the constituent peptides.
-
Data Presentation: Quantitative Analysis of Apoptosis
The following table presents representative data from a quantitative proteomics study of apoptosis in HeLa cells induced by S-trityl-L-cysteine (STLC). Please note that this specific dataset was generated using the SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) method, but it is illustrative of the type of quantitative results that can be obtained with a this compound labeling workflow. The data showcases proteins that were significantly up- or down-regulated during apoptosis.
| Protein Name | UniProt Accession | Fold Change (Apoptotic/Control) | Function in Apoptosis |
| Upregulated Proteins | |||
| 60S acidic ribosomal protein P0 | P05388 | 6.84 | Involved in protein synthesis, can be cleaved by caspases. |
| 60S acidic ribosomal protein P2 | P05387 | 5.26 | Component of the ribosome, also implicated in apoptosis. |
| Vimentin | P08670 | >3.79 | Intermediate filament protein, cleaved by caspases during apoptosis. |
| Downregulated Proteins | |||
| 78 kDa glucose-regulated protein | P11021 | <0.188 | Chaperone protein, plays a role in the unfolded protein response and can be anti-apoptotic. |
| Heterogeneous nuclear ribonucleoprotein K | P61978 | <0.188 | RNA-binding protein involved in transcription and splicing, can be cleaved by caspases. |
| Prohibitin-2 | Q99623 | <0.188 | Mitochondrial protein involved in cell proliferation and apoptosis. |
Data adapted from a study on STLC-induced apoptosis in HeLa cells, analyzed by SILAC-based quantitative proteomics.
Visualization of Apoptosis Signaling Pathway
This compound based quantitative proteomics can be used to study the intricate signaling pathways involved in apoptosis. The extrinsic apoptosis pathway, for example, is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. This leads to the activation of a caspase cascade, which ultimately results in the execution of cell death.
The use of this compound for stable isotope labeling is a versatile and powerful technique in quantitative proteomics. It enables the accurate measurement of protein abundance changes in response to various stimuli, making it an ideal tool for investigating complex cellular processes such as apoptosis. The detailed protocols and workflow provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals looking to implement this methodology in their studies. By combining this quantitative approach with a deep understanding of the underlying biological pathways, significant insights can be gained into disease mechanisms and potential therapeutic targets.
References
Application Notes and Protocols for Succinic Anhydride-d4 in Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate quantification of metabolites is crucial for understanding biological systems and for the development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for metabolome analysis, but it can be challenged by the poor ionization efficiency and chromatographic retention of many small, polar metabolites. Chemical derivatization is a widely used strategy to overcome these limitations. Isotope-labeled derivatization reagents, such as succinic anhydride-d4, offer the additional advantage of serving as internal standards for robust and precise quantification.
This compound reacts with primary and secondary amines, as well as hydroxyl groups, to introduce a succinyl-d4 tag. This derivatization enhances the hydrophobicity of polar metabolites, improving their retention on reversed-phase chromatography columns. The introduction of a carboxyl group can also improve ionization efficiency. The deuterium-labeled tag allows for the use of an isotope dilution strategy, where the d4-labeled derivatized analyte serves as an ideal internal standard for its unlabeled (d0) counterpart, correcting for variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the use of this compound in the preparation of plasma samples for quantitative metabolomics analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Succinic anhydride (B1165640) (for d0-derivatization of standards)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Pyridine, anhydrous
-
Sodium carbonate (Na2CO3)
-
Sodium bicarbonate (NaHCO3)
-
Human plasma (or other biological matrix)
-
Metabolite standards (e.g., amino acids, biogenic amines)
Protocol 1: Metabolite Extraction from Plasma
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen. The dried extract can be stored at -80°C until derivatization.
Protocol 2: Derivatization with this compound
-
Reagent Preparation:
-
Prepare a 100 mM solution of this compound in anhydrous acetonitrile:pyridine (4:1, v/v). This solution should be prepared fresh before use.
-
Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.5) in water.
-
-
Derivatization Reaction:
-
Reconstitute the dried plasma extract in 50 µL of the 100 mM carbonate/bicarbonate buffer (pH 9.5).
-
Add 50 µL of the 100 mM this compound solution to the reconstituted extract.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 45°C for 60 minutes.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
After incubation, add 10 µL of 1% formic acid in water to quench the reaction and neutralize the pH.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). MRM transitions for d0- and d4-succinylated metabolites need to be optimized by infusing individual derivatized standards. The 4 Da mass difference between the d0 and d4 tags will be reflected in the precursor and/or fragment ions.
Data Presentation
The use of this compound allows for the creation of calibration curves using the ratio of the peak area of the endogenous d0-derivatized metabolite to the peak area of a known concentration of the spiked-in d4-derivatized standard.
Table 1: Example MRM Transitions for d0- and d4-Succinylated Amino Acids
| Metabolite | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycine | d0-Succinylated | 174.0 | 73.0 | 15 |
| Glycine | d4-Succinylated | 178.0 | 73.0 | 15 |
| Alanine | d0-Succinylated | 188.1 | 87.1 | 15 |
| Alanine | d4-Succinylated | 192.1 | 87.1 | 15 |
| Valine | d0-Succinylated | 216.1 | 115.1 | 18 |
| Valine | d4-Succinylated | 220.1 | 115.1 | 18 |
| Proline | d0-Succinylated | 214.1 | 113.1 | 15 |
| Proline | d4-Succinylated | 218.1 | 113.1 | 15 |
Note: The exact m/z values and collision energies should be empirically determined on the specific mass spectrometer used.
Table 2: Hypothetical Quantitative Data for Alanine in Plasma Samples
| Sample ID | d0-Alanine Peak Area | d4-Alanine Peak Area (IS) | Peak Area Ratio (d0/d4) | Concentration (µM) |
| Control 1 | 1,520,000 | 510,000 | 2.98 | 298 |
| Control 2 | 1,480,000 | 495,000 | 2.99 | 299 |
| Treated 1 | 2,850,000 | 505,000 | 5.64 | 564 |
| Treated 2 | 2,910,000 | 515,000 | 5.65 | 565 |
Visualizations
Application Notes and Protocols: Derivatization of Primary Amines with Succinic Anhydride-d4 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines, a class of compounds integral to numerous biological processes and pharmaceutical agents, often presents analytical challenges due to their polarity and low volatility. Chemical derivatization is a powerful strategy to enhance their chromatographic retention, improve ionization efficiency, and enable sensitive and specific quantification by mass spectrometry (MS). Succinic anhydride-d4 is a deuterated stable isotope-labeled derivatizing agent that reacts with primary amines to introduce a specific mass tag. This allows for accurate quantification using isotope dilution mass spectrometry, a gold-standard analytical technique.
This document provides detailed application notes and protocols for the derivatization of primary amines with this compound for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, created by derivatizing the analyte with the deuterated reagent, minimizes variations from sample preparation and matrix effects, leading to highly accurate and precise quantification.
Principle of Derivatization:
This compound reacts with primary amines via nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the ring and the formation of a stable amide bond. This reaction results in a succinamic acid derivative with a predictable mass increase of 104.08 Da (the molecular weight of this compound is 104.10 g/mol ).[1] When used in conjunction with a non-deuterated succinic anhydride for derivatizing an internal standard, this allows for the creation of an ideal internal standard for quantitative mass spectrometry.
Applications
The derivatization of primary amines with this compound is a versatile technique with broad applications in various fields:
-
Drug Development: In the analysis of pharmaceutical compounds containing primary amine moieties and their metabolites. This is crucial for pharmacokinetic and pharmacodynamic studies.[2]
-
Metabolomics: For the quantitative profiling of biogenic amines and amino acids in biological fluids such as plasma, urine, and cerebrospinal fluid.
-
Proteomics: For the modification of N-termini and lysine (B10760008) side chains in peptides and proteins, aiding in quantitative proteomics research.[3]
-
Clinical Diagnostics: For the development of sensitive assays for biomarkers containing primary amine groups.
-
Food Safety: For the determination of biogenic amines in food products as indicators of quality and safety.
Experimental Protocols
Materials and Reagents
-
This compound (isotopic purity ≥ 98%)
-
Analyte standards of interest (primary amines)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Buffers: Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer (e.g., 10 mM, pH adjusted)
-
Reconstitution solvent: e.g., 50% ACN in water
-
Sample preparation materials: centrifuge tubes, vortex mixer, nitrogen evaporator or vacuum concentrator.
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
-
Thawing: Thaw frozen biological samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.
Derivatization Protocol
-
Reconstitution: Reconstitute the dried sample extract or a known amount of amine standard in 50 µL of a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0). The choice of buffer and pH can be critical and may require optimization.
-
Addition of Derivatizing Reagent: Add 10 µL of a freshly prepared solution of this compound in a compatible organic solvent like acetonitrile (e.g., 10 mg/mL). The optimal concentration of the derivatizing agent may need to be determined empirically.
-
Incubation: Vortex the mixture and incubate at room temperature (approximately 25°C) for 30-60 minutes. For less reactive amines or to ensure a complete reaction, the incubation can be performed at a slightly elevated temperature (e.g., 40-60°C).
-
Reaction Quenching: Stop the reaction by adding 5 µL of an acid such as 5% formic acid or acetic acid. This will hydrolyze any excess this compound.
-
Final Preparation: The sample is now ready for dilution and analysis by LC-MS.
Note: For quantitative analysis using an internal standard, a parallel derivatization of the analytical standard with non-deuterated succinic anhydride should be performed.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Analysis of Derivatized Primary Amines
| Parameter | Setting |
| LC System | |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Note: These are general parameters and must be optimized for specific analytes and instrumentation.
Table 2: Example MRM Transitions for a Hypothetical Primary Amine (Analyte) Derivatized with this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized Analyte | [M+H]⁺ or [M-H]⁻ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Derivatized Analyte-d4 | [M+4+H]⁺ or [M+4-H]⁻ | Fragment 1 + 4 | Optimized Value |
| Fragment 2 | Optimized Value |
Note: The specific m/z values for precursor and product ions will depend on the molecular weight and fragmentation pattern of the primary amine being analyzed. The d4 label will result in a +4 Da shift in the precursor ion and any fragment ions containing the succinyl-d4 moiety.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of primary amines with this compound.
Discussion and Considerations
-
Optimization of Reaction Conditions: The efficiency of the derivatization reaction can be influenced by several factors including pH, temperature, reaction time, and the concentration of the derivatizing reagent. These parameters should be systematically optimized for each specific primary amine or class of amines to ensure complete and reproducible derivatization.
-
Internal Standard Strategy: The most accurate quantification is achieved by using a stable isotope-labeled internal standard of the analyte of interest. However, if this is not available, a structurally similar primary amine can be used as an internal standard. In the context of this protocol, an ideal internal standard would be the analyte derivatized with non-deuterated succinic anhydride.
-
Matrix Effects: While isotope dilution mass spectrometry significantly mitigates matrix effects, it is still crucial to assess and minimize these effects during method development, especially when dealing with complex biological matrices. This can be achieved through efficient sample cleanup and appropriate chromatographic separation.
-
Stability of Derivatives: The stability of the formed succinamic acid derivatives should be evaluated under the conditions of sample storage and analysis to ensure the integrity of the quantitative data.
Conclusion
The derivatization of primary amines with this compound is a robust and reliable method for their sensitive and accurate quantification by LC-MS. The protocol described herein provides a solid foundation for researchers, scientists, and drug development professionals to develop and validate quantitative assays for a wide range of primary amine-containing compounds in various matrices. The use of stable isotope labeling offers significant advantages in terms of accuracy and precision, making this a valuable tool in both research and regulated environments.
References
Application Notes and Protocols: N-Terminal Peptide Modification with Succinic Anhydride-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative proteomics, precise and accurate measurement of protein abundance is paramount. Isotopic labeling has emerged as a powerful strategy, enabling the relative and absolute quantification of proteins and their post-translational modifications. Succinic anhydride-d4 is a deuterated chemical labeling reagent that specifically targets primary amino groups, such as the N-terminus of peptides and the epsilon-amino group of lysine (B10760008) residues. This modification introduces a +104.03 Da mass shift, with the deuterated (d4) version providing a +4 Da mass difference compared to its light (d0) counterpart, facilitating mass spectrometry-based quantification.[1]
This document provides detailed application notes and protocols for the use of this compound for N-terminal peptide modification in quantitative proteomics workflows.
Principle of Reaction
This compound reacts with the free amino group at the N-terminus of a peptide through a nucleophilic acyl substitution reaction. This reaction results in the formation of a stable amide bond, attaching a deuterated succinyl group to the peptide. The reaction is dependent on the pH of the solution, as the N-terminal amine needs to be in its deprotonated, nucleophilic state to react. By controlling the pH, it is possible to favor the modification of the N-terminus over the side chain of lysine residues, which typically have a higher pKa.[2]
Applications
The primary application of N-terminal peptide modification with this compound is in quantitative proteomics. By labeling peptides from different samples (e.g., control vs. treated) with the light (d0) and heavy (d4) versions of succinic anhydride (B1165640), the relative abundance of each peptide can be determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer. This technique is valuable for:
-
Differential protein expression analysis: Identifying proteins that are up- or down-regulated in response to a specific stimulus or in different disease states.
-
Biomarker discovery: Pinpointing potential protein biomarkers for diagnostic or prognostic purposes.
-
Drug development: Assessing the on- and off-target effects of drug candidates on the proteome.
Data Presentation
Table 1: Key Properties of this compound Labeling
| Parameter | Value | Reference |
| Chemical Formula | C₄D₄O₃ | Sigma-Aldrich |
| Molecular Weight | 104.10 g/mol | Sigma-Aldrich |
| Mass Shift per Modification | +104.03 Da | [1] |
| Isotopic Mass Difference (d4 vs. d0) | +4.025 Da | [1] |
| Reactive Groups | Primary amines (N-terminus, Lysine ε-NH₂) | [2][3] |
| Bond Type | Amide |
Table 2: Typical Reaction Parameters for N-Terminal Peptide Modification
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 8.0 | A slightly basic pH promotes the deprotonation of the N-terminal amine while minimizing the reaction with lysine side chains.[2] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. |
| Reaction Time | 15 - 60 minutes | Shorter reaction times can favor N-terminal modification.[4] |
| Reagent Molar Excess | 10- to 50-fold molar excess over peptide | A sufficient excess of the reagent ensures complete labeling. |
| Quenching Reagent | Hydroxylamine (B1172632) or Tris buffer | To stop the reaction by consuming excess succinic anhydride. |
Table 3: Performance Characteristics
| Parameter | Typical Value/Observation | Notes |
| N-Terminal Labeling Efficiency | > 95% | Highly dependent on reaction conditions, particularly pH and reagent concentration. |
| Stability of N-Succinyl Bond | Stable under typical LC-MS conditions | The amide bond formed is robust and generally does not cleave during reverse-phase chromatography and electrospray ionization. |
| Hydrolytic Stability | Stable at neutral pH | The N-succinyl bond can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.[5][6][7] |
| Quantitative Accuracy | High | Isotopic labeling allows for accurate relative quantification by minimizing experimental variability. |
Experimental Protocols
Protocol 1: N-Terminal Labeling of Tryptic Peptides with this compound
Materials:
-
Lyophilized tryptic peptides
-
This compound (heavy label) and Succinic anhydride (light label)
-
Amine-free buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate - TEAB, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 500 mM hydroxylamine in water or 1 M Tris-HCl, pH 8.0)
-
C18 solid-phase extraction (SPE) cartridges for peptide cleanup
-
Solvents for SPE (e.g., 0.1% formic acid in water, acetonitrile)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide samples (e.g., from control and treated conditions) in 100 mM TEAB buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare fresh stock solutions of this compound and succinic anhydride in anhydrous DMF or DMSO. For example, prepare a 1 M stock solution.
-
Labeling Reaction:
-
To the control peptide sample, add the light succinic anhydride solution to achieve a 20-fold molar excess over the estimated number of primary amines.
-
To the treated peptide sample, add the this compound solution to the same molar excess.
-
Vortex the samples gently and incubate at room temperature for 30 minutes.
-
-
Quenching: Add the quenching solution to each sample to a final concentration of 50 mM (for hydroxylamine) or 100 mM (for Tris). Incubate for 15 minutes at room temperature to stop the reaction.
-
Sample Combination: Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.
-
Peptide Cleanup: Acidify the combined sample with formic acid to a pH of < 3. Desalt and purify the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Lyophilization and Reconstitution: Lyophilize the purified peptides and reconstitute them in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Visualizations
Caption: Quantitative proteomics workflow using this compound.
Caption: Factors influencing N-terminal peptide modification.
Data Analysis Workflow
The data analysis for a quantitative proteomics experiment using this compound labeling involves several key steps:
-
Raw Data Processing: The raw mass spectrometry data is processed to identify peptide-spectrum matches (PSMs).
-
Isotopic Peak Ratio Calculation: For each identified peptide, the software calculates the ratio of the peak intensities of the heavy (d4-labeled) and light (d0-labeled) isotopic forms.
-
Protein Quantification: The peptide ratios are then used to infer the relative abundance of the corresponding proteins.
-
Statistical Analysis: Statistical tests are applied to determine which proteins show significant changes in abundance between the different experimental conditions.
Specialized proteomics software packages such as MaxQuant, Proteome Discoverer, or Skyline can be used to automate this data analysis pipeline.[8][9]
Conclusion
N-terminal peptide modification with this compound is a robust and reliable method for quantitative proteomics. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can achieve high labeling efficiency and accurate relative quantification of proteins in complex biological samples. This technique is a valuable tool for a wide range of applications in basic research, drug development, and clinical proteomics.
References
- 1. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. From Raw Data to Biological Discoveries: A Computational Analysis Pipeline for Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Succinylation of Lysine Residues with Succinic Anhydride-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine residue on a protein. This modification is increasingly recognized for its significant role in regulating protein function and cellular processes. The addition of the succinyl group from succinyl-CoA, which can occur enzymatically or non-enzymatically, introduces a larger and negatively charged moiety compared to other acyl modifications like acetylation. This results in a substantial change in the protein's local chemical environment, potentially altering its structure, enzymatic activity, and interactions with other molecules. One of the key metabolic pathways where lysine succinylation plays a critical regulatory role is the tricarboxylic acid (TCA) cycle.
Succinylation of lysine residues can be studied using various techniques, and the use of isotopically labeled succinic anhydride (B1165640), such as succinic anhydride-d4, is particularly valuable for quantitative proteomics studies. The deuterated form allows for the differentiation and relative quantification of succinylated peptides by mass spectrometry. Beyond its application in quantitative proteomics, succinylation with succinic anhydride is also a useful biochemical tool for altering the physicochemical properties of proteins, such as their isoelectric point (pI), and for peptide mapping by blocking trypsin cleavage at lysine residues.
This document provides detailed protocols for the succinylation of lysine residues using this compound for quantitative analysis, as well as protocols for utilizing succinylation to alter protein pI and to block lysine residues for specific protein digestion strategies.
Data Presentation
The efficiency and extent of succinylation can vary depending on the protein and the specific experimental conditions. Below is a summary of quantitative data from various studies.
| Protein/System | Method | Molar Ratio (Succinic Anhydride:Lysine) | Degree of Succinylation (%) | Observed Effect | Reference |
| Bovine Serum Albumin (BSA) | In vitro chemical succinylation | Not specified | >98% | Enables quantification of site-specific succinylation stoichiometry. | [1] |
| Casein | In vitro chemical succinylation | Varied | Up to 90% | Shift in solubility minimum to lower pH. | [2] |
| Whey Protein Isolate | In vitro chemical succinylation with PEF pretreatment | 1:1 (w/w) | 93.45% | Increased degree of succinylation with pretreatment. | [3] |
| Developing Rice Seeds | In vivo estimation | Not applicable | 2-10% | Native succinylation occupancy on lysine residues. | [4] |
| SIRT5 Knockout Mouse Liver | In vivo | Not applicable | >80% of TCA cycle proteins succinylated | Increased succinylation of mitochondrial proteins. | [5][6] |
Experimental Protocols
Protocol 1: Quantitative Succinylation of Lysine Residues using this compound for Mass Spectrometry
This protocol is adapted for the quantitative analysis of protein succinylation stoichiometry using a stable isotope labeling approach.[1]
Materials:
-
Protein sample in an amine-free buffer (e.g., 8 M urea (B33335), 200 mM TEAB, pH 8)
-
This compound (isotopic purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
7.25 M Sodium Hydroxide (NaOH)
-
pH paper or pH meter
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Protein Preparation:
-
Prepare your protein sample at a concentration of 1 µg/µL in an amine-free buffer such as 8 M urea, 200 mM TEAB, pH 8.0. It is crucial to avoid primary amine-containing buffers like Tris.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 5 M solution of this compound by dissolving it in anhydrous DMSO. For example, dissolve 0.24 g of this compound in 461 µL of anhydrous DMSO.[1] Vortex thoroughly to ensure complete dissolution.
-
-
Succinylation Reaction:
-
For every 100 µg of protein (100 µL), add 12 µL of the 5 M this compound solution.
-
Incubate the reaction mixture at 4°C for 20 minutes on a vortex mixer set to a low speed to ensure continuous mixing.[1] Note that the acidic nature of the anhydride may cause some protein precipitation.
-
-
pH Adjustment and Quenching:
-
After the incubation, add 10 µL of 7.25 M NaOH to raise the pH to approximately 8.[1] This step is critical to quench the reaction and to hydrolyze any O-acylation side-products.
-
Vortex the sample briefly and check the pH by spotting 1 µL onto pH paper. If the pH is not around 8, add small additional aliquots of 7.25 M NaOH until the target pH is reached.
-
-
Sample Preparation for Mass Spectrometry:
-
The d4-succinylated protein sample is now ready for downstream processing for mass spectrometry analysis, which typically includes reduction, alkylation, and enzymatic digestion.
-
For succinylated proteins, endoproteinase Glu-C is recommended for digestion as trypsin will not cleave at the modified lysine residues.[1]
-
Protocol 2: Succinylation of Proteins to Alter Isoelectric Point (pI)
This protocol describes a general method for succinylating a protein to increase its net negative charge and lower its isoelectric point.[2]
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8)
-
Succinic anhydride
-
1 M NaOH
-
Dialysis tubing or centrifugal filter unit for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The pH should be maintained between 7 and 8 to ensure the lysine amino groups are deprotonated and reactive.
-
-
Succinylation Reaction:
-
Calculate the molar amount of lysine residues in your protein sample. A significant molar excess of succinic anhydride to lysine residues is typically used (e.g., 10 to 100-fold molar excess).
-
Add the solid succinic anhydride to the protein solution in small portions while stirring.
-
Maintain the pH of the reaction mixture between 7 and 8 by the dropwise addition of 1 M NaOH. The hydrolysis of succinic anhydride produces succinic acid, which will lower the pH.
-
Continue the reaction at room temperature or 4°C for 1-2 hours.
-
-
Removal of Excess Reagent:
-
After the reaction is complete, remove the unreacted succinic anhydride and succinic acid by-product by extensive dialysis against a buffer of choice or by using a centrifugal filter unit for buffer exchange.
-
-
Verification of Modification:
-
The extent of succinylation can be assessed by techniques such as isoelectric focusing (IEF) gels, which will show a shift to a lower pI, or by mass spectrometry to confirm the mass shift on lysine residues.
-
Protocol 3: Blocking Lysine Residues with Succinic Anhydride for Trypsin Digestion
This protocol is useful for peptide mapping and protein sequencing, as it directs trypsin to cleave only at arginine residues.[1]
Materials:
-
Protein solution in a denaturing, amine-free buffer (e.g., 8 M urea, 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Succinic anhydride
-
1 M NaOH
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Dialysis tubing or centrifugal filter unit
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the protein in a denaturing buffer like 8 M urea in 50 mM ammonium bicarbonate, pH 8.0.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Succinylation Reaction:
-
Add a 50-100 fold molar excess of solid succinic anhydride over the total number of lysine residues in the protein.
-
Maintain the pH at 8.0 by adding 1 M NaOH as needed.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
-
Buffer Exchange:
-
Remove the excess urea and succinic anhydride by dialysis against 50 mM ammonium bicarbonate, pH 8.0, or by using a centrifugal filter unit. This is important as high concentrations of urea can inhibit trypsin activity.
-
-
Trypsin Digestion:
-
Add trypsin to the succinylated protein solution at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate at 37°C for 12-16 hours. Trypsin will now selectively cleave at the C-terminal side of arginine residues.
-
-
Sample Analysis:
-
The resulting peptide mixture can be analyzed by HPLC and/or mass spectrometry for peptide mapping or sequencing.
-
Mandatory Visualization
Caption: Experimental workflow for quantitative succinylation of proteins.
Caption: Regulation of TCA cycle enzymes by lysine succinylation.
References
- 1. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chemical modification of proteins. 7. Effect of succinylation on some physico-chemical and functional properties of casein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein succinylation, hepatic metabolism, and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Succinic Anhydride-d4 Derivatization Reactions
Welcome to the technical support center for optimizing your succinic anhydride-d4 derivatization reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during this compound derivatization experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Derivatization Product | Hydrolysis of this compound: The reagent is sensitive to moisture and can hydrolyze to succinic acid-d4, which is unreactive.[1] | - Use fresh, high-quality this compound and store it in a desiccator.[1] - Use anhydrous solvents for the reaction. - Prepare the this compound solution immediately before use. |
| Suboptimal Reaction pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the target functional group. | - For amines, a slightly basic pH (typically 7-9) is recommended to ensure the amine is deprotonated and nucleophilic. - For thiols, a neutral pH (around 7.0) has been shown to be effective.[2] | |
| Insufficient Reagent Concentration: The molar ratio of this compound to the analyte may be too low for complete derivatization. | - A molar excess of this compound is recommended. A 10 to 20-fold molar excess has been shown to be effective for complete reaction with thiols.[2] | |
| Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Optimization of reaction time and temperature is crucial. For thiols, 30 minutes at 25°C has been reported to be sufficient.[2] For less reactive compounds, increasing the temperature to 50-60°C or extending the reaction time may be necessary. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reagent concentration can lead to variable results. | - Prepare fresh buffer solutions for each experiment. - Use a temperature-controlled incubator or water bath. - Accurately measure all reagents. |
| Matrix Effects: Components in the biological sample (e.g., salts, lipids, proteins) can interfere with the derivatization reaction or ionize in the mass spectrometer, causing signal suppression or enhancement.[3][4][5] | - Implement a sample cleanup procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) prior to derivatization.[5][6] - Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Presence of Side Products | Imide Formation with Primary Amines: Primary amines can react with the initially formed amide to create a cyclic imide, especially with prolonged reaction times or elevated temperatures.[1] | - Use a secondary amine if the target analyte allows. - Optimize the reaction time and temperature to favor the formation of the amide over the imide. |
| Reaction with Multiple Functional Groups: Molecules with multiple nucleophilic groups (e.g., amino acids) can be derivatized at more than one site. | - Use protecting groups for non-target functional groups if selective derivatization is required. | |
| Carryover in LC-MS Analysis | Adsorption of Derivatized Analyte: The derivatized product may adsorb to the injection needle or other parts of the HPLC system. | - Implement a robust needle wash procedure using a strong organic solvent or a solution containing a derivatizing agent to react with the residual analyte.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for derivatization?
A1: this compound is used to introduce a deuterated succinyl group onto nucleophilic functional groups such as amines, phenols, and thiols. This derivatization serves several purposes:
-
Improved Chromatographic Properties: It can increase the hydrophobicity of polar analytes, leading to better retention and peak shape in reverse-phase liquid chromatography.
-
Enhanced Mass Spectrometric Detection: The introduction of a carboxyl group can improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.
-
Internal Standard: this compound allows for the creation of a stable isotope-labeled internal standard when a deuterated analog of the analyte is not available.
Q2: How can I remove unreacted this compound and the succinic acid-d4 byproduct from my sample?
A2: Unreacted this compound will hydrolyze to succinic acid-d4 during aqueous workup. To remove succinic acid-d4, you can perform a liquid-liquid extraction. By making the aqueous layer basic (e.g., with sodium bicarbonate), the succinic acid-d4 will be deprotonated to its carboxylate salt, which is highly water-soluble and will partition into the aqueous phase, while the less polar derivatized product remains in the organic phase.[8]
Q3: What are the optimal storage conditions for this compound?
A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent hydrolysis.
Q4: Can I use a catalyst to improve the derivatization reaction?
A4: While many reactions with succinic anhydride (B1165640) proceed without a catalyst, bases like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to catalyze the reaction, particularly for less reactive nucleophiles like hindered alcohols or phenols.[9]
Q5: What are the expected byproducts of the derivatization reaction?
A5: The primary byproduct is succinic acid-d4, formed from the hydrolysis of this compound. With primary amines, a cyclic imide can also be a side product.[1]
Experimental Protocols
Derivatization of Amines (Primary and Secondary)
This protocol is a general guideline and may require optimization for specific amines.
-
Sample Preparation:
-
If working with biological samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of sample. Vortex and centrifuge. Collect the supernatant.[10]
-
Dry the sample or supernatant under a stream of nitrogen or in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried sample in 50 µL of a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) immediately before use.
-
-
Reaction:
-
Add a 10 to 20-fold molar excess of the this compound solution to the reconstituted sample.
-
Vortex the mixture and incubate at 50°C for 30 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding 5 µL of 5% formic acid. This will hydrolyze any remaining this compound.
-
-
Sample Dilution:
-
Dilute the sample with the initial mobile phase to the desired final volume for LC-MS analysis.
-
Derivatization of Thiols
This protocol is adapted from a method for maleic anhydride and is expected to be effective for this compound.[2]
-
Sample Preparation:
-
Dissolve the thiol-containing analyte in a 100 mM phosphate (B84403) buffer (pH 7.0) to a final concentration of 2 mM.
-
-
Derivatization Reagent Preparation:
-
Prepare a solution of this compound in an anhydrous organic solvent like diethyl ether or ethyl acetate (B1210297). The concentration should be sufficient to achieve a 20-fold molar excess in the final reaction mixture.
-
-
Reaction:
-
Add 4 volumes of the this compound solution to 1 volume of the thiol solution.
-
Vortex the biphasic mixture vigorously at 25°C for 30 minutes.
-
-
Reaction Termination:
-
Terminate the reaction by adding acetic acid to a final concentration of 10%.
-
-
Phase Separation:
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Collect the aqueous layer containing the derivatized analyte for LC-MS analysis.
-
Derivatization of Phenols
This is a general protocol and requires optimization.
-
Sample Preparation:
-
Dry the sample containing the phenolic analyte.
-
-
Reaction Mixture:
-
To the dried sample, add the phenolic analyte, a 10-20 fold molar excess of this compound, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add an anhydrous aprotic solvent such as acetonitrile or DMF.
-
-
Reaction:
-
Heat the reaction mixture at 60-80°C for 1-2 hours. Monitor the reaction progress by LC-MS if possible.
-
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 0.5 N HCl) to remove the DMAP catalyst.
-
Wash with a saturated sodium bicarbonate solution to remove any succinic acid-d4.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Reconstitution:
-
Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS analysis.
-
Visualizing Experimental Workflows
References
- 1. succinic anhydride - Chromatography Forum [chromforum.org]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bme.psu.edu [bme.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. altasciences.com [altasciences.com]
- 8. quora.com [quora.com]
- 9. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reaction Yield with Succinic Anhydride-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low reaction yields in experiments involving Succinic anhydride-d4.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: The most common culprits for low yields are the quality and handling of the anhydride (B1165640), and the reaction conditions. Start by verifying the following:
-
Anhydrous Conditions: this compound is highly susceptible to hydrolysis. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the reaction.[1]
-
Reagent Purity: Verify the purity of your this compound. Impurities or degradation can significantly impact reaction efficiency. If the reagent is old, consider re-analyzing its chemical purity.[2]
-
Proper Storage: this compound should be stored at room temperature, away from light and moisture.[3][4] Improper storage can lead to degradation.
Q2: How does pH affect my reaction with this compound?
A2: The pH of the reaction is critical. For reactions in aqueous or protic solvents, maintaining an optimal pH is essential for efficient acylation. For instance, in the modification of starches, a pH range of 7.0 to 8.0 is often optimal. Below pH 7.0, the nucleophile may not be sufficiently activated. Above pH 8.0, the rate of anhydride hydrolysis can increase significantly, leading to the formation of succinic acid-d4 and a lower yield of the desired product.[5]
Q3: I suspect that my this compound has hydrolyzed to succinic acid-d4. How can I remove this byproduct from my reaction mixture?
A3: Unreacted this compound will hydrolyze to succinic acid-d4 during aqueous workup. This acidic byproduct can often be removed with a simple liquid-liquid extraction. After the reaction, dilute the mixture with an organic solvent (such as dichloromethane (B109758) or diethyl ether) and wash with a mild aqueous base like sodium bicarbonate solution.[6][7] The succinic acid-d4 will be converted to its water-soluble sodium salt and partition into the aqueous layer, which can then be separated from the organic layer containing your product.[6][7]
Q4: Can the reaction temperature influence the yield?
A4: Yes, temperature plays a significant role. While some acylations proceed well at room temperature, others may require heating to overcome activation energy barriers, especially if the nucleophile is sterically hindered.[1] However, excessively high temperatures can lead to side reactions and degradation of either the starting materials or the product. The optimal temperature should be determined for each specific reaction, often starting at room temperature and gradually increasing if the reaction is sluggish.[1] For some reactions, like the hydrogenation of maleic anhydride to succinic anhydride, temperature can be varied without affecting selectivity.[8]
Q5: I'm observing a side product with a mass addition of +18 Da. What is likely happening?
A5: An increase in mass of 18 Da (the mass of a water molecule) strongly suggests that your this compound has hydrolyzed to succinic acid-d4. This occurs when the anhydride ring is opened by a water molecule. To mitigate this, it is crucial to maintain strictly anhydrous reaction conditions.[1]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This guide provides a logical workflow to help identify the root cause of a low-yield reaction.
Caption: A workflow diagram for troubleshooting low reaction yields.
Guide 2: Optimizing Reaction Conditions
If reagent quality is confirmed, the next step is to optimize the reaction conditions. The following table summarizes key parameters that can be adjusted.
| Parameter | Typical Range/Condition | Rationale & Troubleshooting Steps |
| Stoichiometry | 1.1 - 2.0 eq. of this compound | An insufficient amount of the anhydride can lead to an incomplete reaction.[1] Start with a slight excess (e.g., 1.2 eq.) and increase if necessary. |
| Solvent | Anhydrous Aprotic Solvents (e.g., THF, DCM, Acetonitrile) | The solvent must be dry to prevent hydrolysis. If the substrate has poor solubility, screen a variety of anhydrous solvents. |
| Temperature | 0 °C to reflux | Start the reaction at room temperature. If no reaction is observed, gradually increase the temperature. For sensitive substrates, cooling the reaction (e.g., 0 °C) before adding the anhydride can minimize side reactions. |
| Catalyst | Base (e.g., Pyridine, Triethylamine (B128534), DMAP) | Many acylation reactions require a base catalyst to deprotonate the nucleophile and neutralize the resulting succinic acid half-ester. Ensure the base is also anhydrous. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). An incomplete reaction may simply require a longer reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine with this compound
This protocol provides a general starting point for the acylation of a primary or secondary amine.
Caption: A general experimental workflow for acylation reactions.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1 equivalent) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Add a suitable anhydrous base, such as triethylamine (1.5 equivalents) or pyridine.
-
Stir the solution at room temperature for 10-15 minutes.
-
In a separate vial, weigh this compound (1.2 equivalents) and dissolve it in a minimal amount of the anhydrous reaction solvent.
-
Add the this compound solution to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed with the workup and purification as described in Protocol 2.
Protocol 2: Aqueous Workup to Remove Succinic Acid-d4
This protocol details the extraction procedure to separate the desired product from the succinic acid-d4 byproduct.
Methodology:
-
Dilute the reaction mixture with the organic solvent used for the reaction (e.g., dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] This will convert the acidic byproduct into its water-soluble salt.
-
Separate the aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (if the product is not acid-sensitive), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified by methods such as column chromatography or recrystallization.
Visualization of Key Chemical Transformation
Caption: The hydrolysis of this compound to succinic acid-d4.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Succinic anhydride (Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-833-5 [isotope.com]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Succinic Anhydride-d4 in Biological Sample Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using succinic anhydride-d4 for derivatization in biological samples. It addresses common side reactions, offers troubleshooting advice, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in biological samples?
This compound is an acylating agent that primarily reacts with nucleophilic groups present in biological molecules. Its main targets are the primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins and peptides.[1][2] This reaction is often utilized in proteomics to introduce a stable isotope label for quantitative mass spectrometry.
Q2: What are the most common side reactions to be aware of?
The most significant side reaction is the hydrolysis of this compound to succinic acid-d4 in the presence of water.[3][4] Other notable side reactions include reactions with sulfhydryl groups (cysteine), and to a lesser extent, hydroxyl groups (serine, threonine, tyrosine).[5] Reactions with carbohydrates are also possible but are generally less significant under typical protein derivatization conditions.
Q3: How can I minimize the hydrolysis of this compound?
To minimize hydrolysis, it is crucial to work under anhydrous or near-anhydrous conditions as much as possible.[4] Using dry solvents and reagents is recommended. While aqueous buffers are often necessary for biological samples, the reaction should be performed efficiently, and the concentration of this compound should be optimized to favor the reaction with the target molecules over hydrolysis.
Q4: What is the optimal pH for derivatization with this compound?
The optimal pH for the reaction with amino groups is typically in the range of 7 to 9. At this pH, the amino groups are sufficiently deprotonated and thus nucleophilic, while the rate of hydrolysis is still manageable. At lower pH values, the amino groups are protonated and less reactive. At higher pH values, the rate of hydrolysis of the anhydride (B1165640) increases significantly.
Q5: Is it possible to reverse the succinylation of a protein?
The amide bond formed between this compound and an amino group is generally stable. However, it can be cleaved under harsh acidic conditions, such as with 6 N HCl at 100°C.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Derivatization Efficiency | 1. Hydrolysis of this compound: The reagent may have degraded due to moisture. 2. Suboptimal pH: The pH of the reaction mixture may be too low, leading to protonation of amino groups. 3. Insufficient reagent: The amount of this compound may be insufficient to label the target molecules effectively. 4. Presence of competing nucleophiles: Other nucleophiles in the sample matrix may be consuming the reagent. | 1. Use fresh or properly stored this compound. Consider performing the reaction in a solvent with low water content if compatible with the sample. 2. Adjust the pH of the reaction mixture to between 7 and 9. 3. Increase the molar excess of this compound. A 20-fold or higher molar excess is often a good starting point. 4. Consider a sample cleanup step to remove small molecule nucleophiles prior to derivatization. |
| Inconsistent Results | 1. Variability in reaction time or temperature: Inconsistent incubation times or temperature fluctuations can affect the extent of the reaction. 2. Incomplete mixing: Poor mixing can lead to localized differences in reagent concentration. 3. Sample degradation: The biological sample may not be stable under the reaction conditions. | 1. Standardize the reaction time and temperature for all samples. Use a temperature-controlled incubator or water bath. 2. Ensure thorough mixing of the reagents and the sample. 3. Evaluate the stability of your sample at the chosen pH and temperature. |
| Presence of Unexpected Side Products | 1. Reaction with non-target nucleophiles: this compound can react with thiols and hydroxyls. 2. Reaction with buffer components: Some buffers contain nucleophilic groups that can react with the anhydride. | 1. If modification of thiols is a concern, consider protecting them with a reversible blocking agent prior to succinylation. 2. Use non-nucleophilic buffers such as phosphate, borate, or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris). |
Quantitative Data on Side Reactions
| Nucleophile | Relative Reactivity | Influencing Factors | Primary Product |
| Primary/Secondary Amines (e.g., Lysine) | High | pH (optimal 7-9) | Stable amide bond |
| Water (Hydrolysis) | Moderate to High | pH (increases at higher pH), Temperature | Succinic acid-d4 |
| Thiols (e.g., Cysteine) | Moderate | pH (reactivity increases with pH as the thiol is deprotonated to the more nucleophilic thiolate) | Thioester (potentially less stable than the amide) |
| Hydroxyls (e.g., Serine, Threonine) | Low | Generally requires harsher conditions or catalysis | Ester bond (less stable than the amide) |
Experimental Protocols
Protocol for Succinylation of a Protein Sample
This protocol provides a general procedure for the derivatization of a protein sample with this compound for subsequent analysis, for example, by LC-MS.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Hydroxylamine (B1172632) solution (e.g., 1 M, pH 8.5) for quenching (optional)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Reagents for downstream analysis (e.g., DTT, iodoacetamide, trypsin for proteomics)
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer free of primary or secondary amines (e.g., Tris). The pH should be adjusted to 8.0.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be calculated to achieve the desired molar excess (e.g., a 20-fold molar excess over the estimated amount of reactive amines in the sample). Prepare this solution immediately before use to minimize hydrolysis.
-
Derivatization Reaction: Add the this compound solution to the protein sample while vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes with gentle shaking.
-
Quenching (Optional): To quench any remaining this compound and to reverse any potential modification of tyrosine hydroxyl groups, add hydroxylamine solution to a final concentration of 50 mM and incubate for an additional 15 minutes.
-
Sample Cleanup: Remove excess reagents and byproducts by dialysis, buffer exchange, or precipitation followed by resolubilization in a suitable buffer for downstream processing.
-
Downstream Processing: The succinylated protein is now ready for downstream applications such as enzymatic digestion for proteomic analysis.
Visualizations
Caption: Reaction pathways of this compound.
References
Technical Support Center: Purification of Succinic Anhydride-d4 Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides labeled with succinic anhydride-d4. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of labeling peptides with this compound?
This compound is a chemical labeling reagent used in quantitative proteomics. It reacts with the primary amino groups of peptides (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) to introduce a deuterated succinyl group. This stable isotope labeling allows for the accurate relative quantification of peptides and proteins by mass spectrometry (MS). The mass difference of 4 Da (due to the four deuterium (B1214612) atoms) between the labeled (heavy) and unlabeled (light) peptides enables their simultaneous detection and quantification in an MS experiment.
Q2: Which amino acid residues does this compound react with?
This compound reacts with primary amines. In peptides, this includes the N-terminal alpha-amino group and the side chain amino group of lysine residues.[1] Tyrosine, serine, and threonine residues have hydroxyl groups that can also potentially be acylated, but these O-acylations are generally less stable and can be reversed under basic conditions.
Q3: What is the expected mass shift after labeling with this compound?
Each succinylation reaction with this compound (C4D4O3) adds a mass of 104.0431 Da to the peptide. This is the mass of a succinyl group with four deuterium atoms.
Q4: How does deuterium labeling affect the chromatographic behavior of peptides during RP-HPLC?
Deuterated peptides typically elute slightly earlier than their non-deuterated counterparts in reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4] This phenomenon is known as the chromatographic deuterium isotope effect. The effect is generally small, but it can lead to partial separation of the light and heavy labeled peptides, which needs to be considered during data analysis.
Q5: What are the critical factors for successful labeling and purification?
Key factors include maintaining an appropriate pH for the labeling reaction (typically pH 7-8), using a sufficient molar excess of the labeling reagent, ensuring the peptide is fully dissolved, and optimizing the RP-HPLC gradient for efficient separation of the labeled peptide from byproducts and unlabeled material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Labeling (Observed in Mass Spectrum) | 1. Insufficient labeling reagent. 2. Incorrect pH of the reaction buffer. 3. Peptide aggregation. 4. Hydrolysis of this compound. | 1. Increase the molar excess of this compound. 2. Ensure the pH of the reaction buffer is between 7 and 8. Use an amine-free buffer like phosphate (B84403) or bicarbonate.[5] 3. Dissolve the peptide in a suitable solvent, potentially with the addition of a denaturant like urea (B33335) for poorly soluble peptides. 4. Prepare the this compound solution in an anhydrous solvent like DMSO immediately before use.[5] |
| Presence of Side Products (e.g., multiple labels, unexpected mass shifts) | 1. Reaction with other nucleophilic side chains (e.g., -OH of Ser, Thr, Tyr). 2. Di-succinylation of the N-terminus or lysine. | 1. After the primary labeling reaction, treat the sample with a mild base (e.g., adjust pH to ~8 with NaOH) to hydrolyze unstable O-acylations.[5] 2. Optimize the molar ratio of labeling reagent to peptide to minimize over-labeling. |
| Poor Separation During RP-HPLC | 1. Inappropriate gradient slope. 2. Poor peak shape. 3. Co-elution of labeled peptide with impurities. | 1. Use a shallower gradient to improve the resolution between the labeled peptide and closely eluting impurities.[1] 2. Ensure the mobile phases contain an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak shape. 3. Optimize the mobile phase composition or try a different stationary phase (e.g., C8 instead of C18) for better selectivity. |
| Low Recovery of Labeled Peptide After Purification | 1. Adsorption of the peptide to vials or the HPLC column. 2. Precipitation of the peptide during the labeling reaction or purification. | 1. Use low-binding tubes and vials. Pre-condition the HPLC column with a blank injection before loading the sample. 2. Ensure the peptide remains soluble in all buffers. If precipitation occurs, try adding a small amount of organic solvent (e.g., acetonitrile) to the sample. |
| Significant Retention Time Shift Between Light and Heavy Peptides | 1. Chromatographic deuterium isotope effect. | 1. This is an expected phenomenon. Ensure that the peak integration window in your data analysis software is wide enough to encompass both the light and heavy peptide peaks. For highly accurate quantification, consider using software that can perform retention time alignment.[6] |
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound
This protocol is adapted from a method for quantitative succinylation of proteins.[5]
Materials:
-
Peptide sample
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.0)
-
7.25 M Sodium Hydroxide (NaOH)
-
50% Hydroxylamine (B1172632) solution
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the amine-free buffer to a final concentration of approximately 1 mg/mL.
-
Prepare the Labeling Reagent: Immediately before use, prepare a 5 M solution of this compound in anhydrous DMSO. For example, dissolve 24 mg of this compound in 46.1 µL of anhydrous DMSO.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution. Vortex the mixture and incubate at 4 °C for 20 minutes on a vortex mixer.[5]
-
pH Adjustment: After incubation, add a small volume of 7.25 M NaOH to raise the pH to approximately 8. This helps to hydrolyze any unstable O-acylation byproducts. Briefly vortex and check the pH with pH paper.[5]
-
Repeat Labeling (Optional but Recommended): For complete labeling, repeat steps 3 and 4 two more times.
-
Quench the Reaction: After the final labeling step and pH adjustment, add 10 µL of 50% hydroxylamine solution to quench any remaining reactive anhydride (B1165640) and revert any O-acylation side reactions.
-
Sample Cleanup: The labeled peptide is now ready for purification by RP-HPLC. Depending on the sample complexity, a desalting step using a C18 solid-phase extraction (SPE) cartridge may be performed prior to HPLC.
Protocol 2: Purification of this compound Labeled Peptides by RP-HPLC
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm length)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Labeled peptide sample from Protocol 1
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the labeled peptide sample onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be:
-
5% to 65% B over 60 minutes
-
65% to 95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
95% to 5% B over 5 minutes
-
Hold at 5% B for 10 minutes (re-equilibration)
-
Note: The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
-
Detection and Fraction Collection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm. Collect fractions corresponding to the major peak(s).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder.
Quantitative Data Summary
The following tables provide an overview of typical data and parameters relevant to the purification of this compound labeled peptides.
Table 1: this compound Labeling Parameters
| Parameter | Value/Range | Notes |
| Molar Excess of Reagent | 10- to 40-fold | A higher excess may be needed for complex samples or peptides with low reactivity. |
| Reaction pH | 7.0 - 8.5 | Amine-free buffers are essential to prevent reaction with the buffer components.[5] |
| Reaction Time | 20 - 60 minutes | Can be performed at room temperature or 4°C. |
| Labeling Efficiency | > 95% | Should be verified by mass spectrometry. |
Table 2: RP-HPLC Purification Parameters for Labeled Peptides
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | C18 or C8 silica | C18 is suitable for a wide range of peptides. |
| Mobile Phase Modifier | 0.1% TFA | Acts as an ion-pairing agent to improve peak shape. |
| Gradient Slope | 0.5 - 2% Acetonitrile/min | Shallower gradients provide better resolution for complex mixtures.[1] |
| Expected Purity | > 95% | Dependent on the complexity of the crude sample and optimization of the purification method. |
| Typical Recovery | 70 - 90% | Can be affected by peptide solubility and adsorption. |
Visualizations
Experimental Workflow for Purification of this compound Labeled Peptides
Caption: Workflow for labeling and purification.
Troubleshooting Logic for Incomplete Labeling
Caption: Troubleshooting incomplete labeling.
References
- 1. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retention Time Alignment for Protein Turnover Studies using Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Succinic Anhydride-d4 Reactions with Secondary Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with succinic anhydride-d4 and secondary amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the reaction between this compound and a secondary amine?
The primary product is a deuterated N,N-disubstituted succinamic acid. The reaction proceeds via a nucleophilic acyl substitution where the secondary amine attacks one of the carbonyl carbons of the this compound, leading to the opening of the anhydride (B1165640) ring.[1]
Q2: What are the potential byproducts in this reaction?
The two main potential byproducts are:
-
Succinic acid-d4: This forms if water is present in the reaction mixture, leading to the hydrolysis of this compound.[2] It is crucial to use anhydrous solvents and properly dried glassware to minimize this.
-
N,N-disubstituted succinimide-d4: This cyclic imide can form from the intramolecular cyclization of the initially formed succinamic acid. This is typically observed under harsh reaction conditions, such as high temperatures.[3]
Q3: What is the role of the deuterium (B1214612) labeling in this compound?
The deuterium atoms on the succinic anhydride molecule serve as a stable isotopic label. This is particularly useful for:
-
Quantitative analysis: Using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the deuterium-labeled product can be distinguished from its unlabeled counterparts, allowing for accurate quantification in complex biological matrices.
-
Tracer studies: The deuterium label allows for the tracking of the molecule through metabolic pathways or other biological processes.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the succinamic acid product. The absence of the characteristic anhydride protons and the appearance of new amide and carboxylic acid signals are key indicators.[4] Deuterium NMR (2H NMR) can be used to confirm the location of the deuterium label.
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the deuterated product and for quantitative studies.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the anhydride stretches (typically two bands around 1860 and 1780 cm-1) and the appearance of amide (around 1650 cm-1) and carboxylic acid (broad O-H stretch around 3000 cm-1 and C=O stretch around 1700 cm-1) functional groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired succinamic acid product | 1. Inactive reagents: The secondary amine may be of poor quality, or the this compound may have hydrolyzed due to improper storage. 2. Presence of moisture: Water in the solvent or on the glassware will hydrolyze the anhydride.[6] 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. | 1. Use freshly opened or purified reagents. Store this compound in a desiccator. 2. Use anhydrous solvents and oven-dried glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the rate, but avoid excessive heat to prevent imide formation. |
| Presence of a significant amount of succinic acid-d4 byproduct | Hydrolysis of this compound: This is the primary cause and indicates the presence of water in the reaction. | Rigorously dry all solvents and glassware. Use of molecular sieves can help to remove trace amounts of water from the solvent. |
| Formation of the cyclic imide byproduct | High reaction temperature: Elevated temperatures promote the intramolecular cyclization of the succinamic acid to the imide.[3] | Perform the reaction at room temperature or with gentle heating. If heating is necessary, carefully control the temperature and reaction time. |
| Complex mixture of products observed by TLC or NMR | 1. Impure starting materials: The secondary amine or this compound may contain impurities. 2. Side reactions: Depending on the functionality of the secondary amine, other reactions may be occurring. | 1. Check the purity of your starting materials by NMR or other appropriate analytical techniques before starting the reaction. 2. If the secondary amine has other reactive functional groups, consider using a protection strategy. |
| Difficulty in isolating the product | Solubility issues: The succinamic acid product may be highly soluble in the reaction solvent or difficult to precipitate. | 1. Choose a solvent in which the starting materials are soluble but the product is not, allowing for precipitation upon formation. 2. If the product is soluble, use an appropriate extraction or column chromatography purification method. Acid-base extraction can be effective for isolating the carboxylic acid product. |
Experimental Protocols
General Procedure for the Synthesis of N,N-Disubstituted Succinamic Acid-d4
This protocol is a general guideline and may require optimization for specific secondary amines.
Materials:
-
This compound
-
Secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
To this solution, add the secondary amine (1.0-1.1 eq.) dropwise at room temperature with vigorous stirring. The reaction is often exothermic.[7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials. Reactions are often complete within a few hours.
-
Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for the Synthesis of Succinamic Acids
| Secondary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-methylaniline | Chloroform | Reflux | 3 | >90 | [7] |
| Diethylamine | Diethyl ether | Room Temp. | 1 | ~95 | General Procedure |
| Piperidine | Acetonitrile | Room Temp. | 2 | >90 | General Procedure |
| Morpholine | THF | Room Temp. | 2 | >95 | General Procedure |
Note: Yields are highly dependent on the specific secondary amine and reaction conditions. The data presented are illustrative examples.
Visualizations
References
- 1. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization [mdpi.com]
- 3. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzymatic method for the determination of enantiomeric composition and absolute configuration of deuterated or tritiated succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Succinic Anhydride-d4 Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using succinic anhydride-d4 for the derivatization of primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with this compound?
A1: The optimal pH for derivatization is a trade-off between maximizing the nucleophilicity of the target amine and minimizing the hydrolysis of the this compound reagent. Generally, a slightly alkaline pH in the range of 8.0 to 9.0 is recommended. At this pH, a significant portion of the primary amine is deprotonated and therefore more nucleophilic, leading to a more efficient reaction.
Q2: Why is controlling the pH so critical during the derivatization reaction?
A2: pH control is crucial for two main reasons:
-
Amine Nucleophilicity: The derivatization reaction, a nucleophilic acyl substitution, requires the lone pair of electrons on the amine's nitrogen to attack the carbonyl carbon of the anhydride (B1165640). At acidic or neutral pH, primary amines (with a typical pKa of ~9-10) are predominantly in their protonated form (R-NH3+), which is not nucleophilic. An alkaline pH is necessary to deprotonate the amine (R-NH2), making it reactive.
-
Anhydride Stability: this compound is susceptible to hydrolysis, a reaction with water that breaks the anhydride ring to form succinic acid-d4. This hydrolysis reaction is accelerated at higher pH due to the increased concentration of hydroxide (B78521) ions. Succinic anhydride has a half-life of approximately 4.3 minutes in a neutral aqueous solution at 25°C[1][2]. This hydrolysis becomes more rapid as the pH increases.
Therefore, the reaction pH must be high enough to deprotonate the target amine but not so high that the hydrolysis of the this compound becomes the dominant reaction.
Q3: What are the common side reactions to be aware of during derivatization?
A3: The primary side reaction is the hydrolysis of this compound to succinic acid-d4. This consumes the derivatizing reagent and can lead to lower derivatization yields. Another potential, though less common, side reaction is the formation of a succinimide (B58015) ring if the initial amide-acid product undergoes intramolecular cyclization, particularly with primary amines under certain conditions.
Q4: Can I use a very high pH (e.g., >10) to ensure my amine is fully deprotonated?
A4: While a higher pH will ensure the amine is in its more reactive, unprotonated form, it will also significantly accelerate the hydrolysis of the this compound. This can lead to a substantial loss of the derivatizing reagent, resulting in incomplete derivatization of the target analyte. Therefore, a pH above 10 is generally not recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no derivatization yield | Incorrect pH: The reaction pH may be too low, resulting in a protonated and unreactive amine. | Ensure the reaction buffer is at the optimal pH range of 8.0-9.0. Use a freshly prepared buffer and verify the pH before starting the reaction. |
| Hydrolysis of this compound: The reagent may have degraded due to moisture or a pH that is too high. | Prepare the this compound solution immediately before use in an anhydrous solvent. Avoid prolonged exposure of the stock solution to atmospheric moisture. Ensure the reaction pH does not exceed 9.5. | |
| Inconsistent results | Poor pH control: Fluctuations in the pH of the reaction mixture can lead to variable derivatization efficiency. | Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction. |
| Reagent instability: The this compound may be degrading over time. | Aliquot the solid this compound into single-use vials and store them in a desiccator. Prepare solutions fresh for each experiment. | |
| Presence of succinic acid-d4 in the sample | Hydrolysis of the derivatizing reagent: This is a strong indication that the this compound has reacted with water. | Review the reagent handling and reaction setup to minimize exposure to moisture. Consider running the reaction at a slightly lower pH (e.g., 8.0) to slow down hydrolysis, though this may require a longer reaction time or a higher concentration of the derivatizing reagent. |
Data Presentation
Table 1: Impact of pH on this compound Derivatization
| pH | Amine Reactivity (Primary Amines) | This compound Stability (Hydrolysis) | Expected Derivatization Efficiency |
| < 7.0 | Low (Amine is mostly protonated) | High (Hydrolysis is slow) | Very Low |
| 7.0 | Moderate | Moderate (Half-life of ~4.3 min)[1][2] | Suboptimal |
| 8.0 - 9.0 | High (Amine is significantly deprotonated) | Moderate to Low (Hydrolysis rate increases) | Optimal |
| > 9.5 | High | Very Low (Rapid hydrolysis) | Suboptimal to Low |
Experimental Protocols
Detailed Methodology for Derivatization of a Primary Amine with this compound
This protocol provides a general procedure for the derivatization of a primary amine-containing analyte in solution.
Materials:
-
This compound
-
Anhydrous acetonitrile (B52724) (or other suitable anhydrous organic solvent)
-
Analyte solution containing a primary amine
-
Borate (B1201080) buffer (100 mM, pH 8.5)
-
Vortex mixer
-
Reaction vials
Procedure:
-
Preparation of Reagents:
-
This compound Solution: Immediately before use, dissolve this compound in anhydrous acetonitrile to a final concentration of 10 mg/mL.
-
Analyte Solution: Prepare the analyte solution in a suitable solvent. If the sample is in an acidic solution, it will need to be neutralized and buffered to the desired reaction pH.
-
-
Derivatization Reaction:
-
In a reaction vial, add 50 µL of the analyte solution.
-
Add 100 µL of 100 mM borate buffer (pH 8.5).
-
Vortex briefly to mix.
-
Add 50 µL of the freshly prepared this compound solution.
-
Vortex the mixture for 30 seconds.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add 10 µL of a weak acid, such as 1% formic acid in water. This will lower the pH and quench the reactivity of any remaining this compound.
-
-
Sample Analysis:
-
The derivatized sample is now ready for analysis by LC-MS or other appropriate techniques.
-
Visualizations
Caption: Experimental workflow for the derivatization of primary amines with this compound.
Caption: The impact of pH on the competing reactions of aminolysis and hydrolysis.
Caption: Troubleshooting decision tree for low derivatization yield.
References
Technical Support Center: Post-Reaction Purification
This guide provides troubleshooting and answers to frequently asked questions regarding the removal of excess succinic anhydride-d4 following a chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when working with this compound?
The primary challenge is removing unreacted this compound and its hydrolysis byproduct, succinic acid-d4, from the final product. Succinic anhydride (B1165640) readily hydrolyzes to succinic acid in the presence of water.[1][2]
Q2: What is the simplest method to remove excess this compound?
For products soluble in organic solvents, the most straightforward method is to quench the reaction with water and perform an aqueous extraction with a mild base. This process intentionally hydrolyzes the remaining anhydride to succinic acid-d4 and then deprotonates it to form a water-soluble salt.
Q3: How does a basic aqueous wash work to remove these impurities?
This compound reacts with water to form succinic acid-d4. By washing the organic reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution), the acidic succinic acid-d4 is converted into its corresponding sodium salt.[3][4] This salt is highly soluble in the aqueous layer and can be easily separated from the desired product, which remains in the organic layer.[3][4]
Q4: My desired product is also acidic. Can I still use a basic wash?
If your product has acidic functional groups, a basic wash may lead to its partitioning into the aqueous layer along with the succinate (B1194679) salt. In this scenario, alternative methods such as column chromatography, recrystallization, or sublimation should be considered.
Q5: Can chromatography be used for purification?
Yes, column chromatography is an effective method for separating the desired product from both this compound and succinic acid-d4. A short column of silica (B1680970) gel is often sufficient for this purpose.[5]
Q6: Is sublimation a viable purification technique?
Sublimation can be used to remove this compound if your desired product is not volatile under vacuum.[6][7] Succinic anhydride sublimes at 92°C at 1.0 mmHg.[7] This method is particularly useful for non-volatile products.
Q7: Does the deuteration of this compound affect the removal process?
No, the deuterium (B1214612) labeling of this compound does not significantly alter its chemical reactivity in the context of workup and purification.[8] The hydrolysis and acid-base reactions will proceed in the same manner as with unlabeled succinic anhydride. The primary difference is the molecular weight, which is relevant for analytical techniques like mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is contaminated with succinic acid-d4 after aqueous workup. | Incomplete extraction. | Increase the volume or concentration of the basic aqueous wash. Perform multiple extractions (2-3 times) to ensure complete removal of the succinate salt. |
| Product is lost during the basic wash. | The product is acidic and is being extracted into the aqueous layer. | Avoid a basic wash. Use column chromatography, recrystallization, or sublimation for purification. |
| This compound is still present after workup. | The initial quenching step was incomplete, or the reaction mixture was not sufficiently exposed to water. | Before extraction, stir the reaction mixture vigorously with water for a short period to ensure all anhydride is hydrolyzed. |
| Difficulty separating layers during extraction. | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Aqueous Extraction for Organic-Soluble Products
This method is ideal for products that are soluble in a water-immiscible organic solvent and are not sensitive to mild bases.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to the mixture while stirring to hydrolyze any remaining this compound.
-
Dilution: Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[3][4] Repeat the wash 2-3 times. This converts the succinic acid-d4 into its water-soluble sodium salt.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Silica Gel Chromatography
This method is suitable for products that are not easily purified by extraction.
-
Sample Preparation: After the reaction, concentrate the mixture under reduced pressure to remove the reaction solvent.
-
Adsorption: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column using an appropriate eluent system. The choice of eluent will depend on the polarity of your product.
-
Elution: Load the adsorbed sample onto the column and elute with the chosen solvent system. Collect fractions and analyze them (e.g., by TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the eluent under reduced pressure.
Data Presentation
The success of the purification methods relies on the different physical properties of the compounds involved.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₄D₄O₃ | 104.10[9] | 119-120 | 261 | Decomposes in water, soluble in many organic solvents. |
| Succinic acid-d4 | C₄H₂D₄O₄ | 122.11 | 185-187 | 235 (decomposes) | Soluble in water, slightly soluble in ethanol, ether. |
Visual Guides
Caption: General workflow for removing excess this compound using aqueous extraction.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Mass spectrometry fragmentation of Succinic anhydride-d4 labeled peptides
Welcome to the technical support center for mass spectrometry analysis of succinic anhydride-d4 labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and why is it used?
This compound is a chemical labeling reagent used in quantitative proteomics. It reacts with primary amine groups in peptides, specifically the N-terminus and the epsilon-amino group of lysine (B10760008) residues. The "d4" indicates that the succinic anhydride (B1165640) molecule contains four deuterium (B1214612) atoms instead of hydrogen atoms.
This labeling strategy is used for relative quantification of proteins between different samples. One sample is labeled with the "light" (d0) version of succinic anhydride, and the other with the "heavy" (d4) version. When the samples are mixed and analyzed by mass spectrometry, the peptides labeled with d4 will have a mass shift of +4 Da for each labeling site compared to their d0-labeled counterparts. The ratio of the peak intensities for the light and heavy labeled peptide pairs in the mass spectrum corresponds to the relative abundance of that peptide (and by extension, its parent protein) in the original samples.
Q2: What is the mass modification introduced by this compound?
Each molecule of this compound that reacts with a primary amine on a peptide will add a specific mass. The table below summarizes the monoisotopic mass additions for both the light (d0) and heavy (d4) versions of the label.
| Reagent | Chemical Formula of Adduct | Monoisotopic Mass Added (Da) |
| Succinic Anhydride (Light, d0) | C4H4O3 | 100.01604 |
| Succinic Anhydride (Heavy, d4) | C4D4O3 | 104.04112 |
| Mass Difference (Heavy - Light) | 4.02508 |
Q3: How does d4-succinylation affect peptide fragmentation in MS/MS?
Succinylation adds the mass of the label to the peptide and can influence how the peptide fragments in the mass spectrometer. When a d4-succinylated peptide is fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the resulting b- and y-ions will show specific mass shifts.
-
N-terminal Labeling: All b-ions will contain the d4-succinyl group and will therefore show a mass increase of 104.04112 Da. The y-ions will not contain the N-terminal label and will have their expected masses.
-
Lysine Side-Chain Labeling: If a lysine residue within the peptide sequence is labeled, the fragmentation pattern is affected as follows:
-
y-ions: All y-ions that contain the labeled lysine will be shifted by +104.04112 Da.
-
b-ions: All b-ions that contain the labeled lysine will be shifted by +104.04112 Da.
-
It is also important to note that succinylation blocks trypsin cleavage at the modified lysine residue.[1] This can be a useful tool for obtaining overlapping peptides in protein sequencing.[1]
Experimental Protocols
Protocol: In-solution this compound Labeling of Peptides
This protocol outlines the steps for labeling digested peptides with this compound.
Materials:
-
Lyophilized peptide sample (from protein digestion)
-
This compound
-
Succinic anhydride (d0) for the corresponding "light" sample
-
Labeling Buffer: 200 mM HEPES or 100mM TEAB, pH 8.0
-
Quenching Buffer: 50 mM hydroxylamine (B1172632) or 100 mM ammonium (B1175870) bicarbonate
-
Anhydrous dimethylformamide (DMF) or DMSO
-
C18 desalting spin column
-
Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, 0.1% formic acid in acetonitrile)
Procedure:
-
Reconstitute Peptides: Dissolve the lyophilized peptide sample in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare Labeling Reagent: Immediately before use, dissolve the this compound (or d0) in anhydrous DMF or DMSO to a concentration of 1 M.
-
Labeling Reaction: Add the succinic anhydride solution to the peptide solution in a 10-20 fold molar excess for each amine group. Vortex the mixture gently.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Quench Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted succinic anhydride. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions.
-
Quantification (Optional): If performing a quantitative experiment, combine the "light" and "heavy" labeled samples at a 1:1 ratio.
-
Lyophilize and Reconstitute: Lyophilize the desalted peptides and reconstitute in a mass spectrometer-compatible solvent (e.g., 0.1% formic acid in water) before analysis.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
Symptom:
-
MS1 spectra show a high abundance of unlabeled peptides.
-
Quantitative data shows poor correlation between replicates.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH | The labeling reaction is most efficient at a pH of 7.5-8.5. Ensure your labeling buffer is within this range. |
| Degraded Reagent | Succinic anhydride is sensitive to moisture. Use fresh, anhydrous DMF or DMSO to dissolve the reagent and prepare it immediately before use. |
| Insufficient Reagent | Increase the molar excess of succinic anhydride to peptide. A 20-fold excess per amine is a good starting point. |
| Peptide Aggregation | If peptides are aggregating, consider adding a small amount of organic solvent (e.g., up to 20% acetonitrile) to the labeling buffer to improve solubility.[2] |
Issue 2: Unexpected Mass Adducts
Symptom:
-
Peptides are observed with mass additions other than the expected 104.04 Da (or 100.02 Da for light label).
Possible Causes & Solutions:
| Cause | Solution |
| Reaction with Alcohols | If ethanol (B145695) or other alcohols are present (e.g., from a previous washing step), the free carboxyl group of the succinyl moiety can be esterified, especially if coupling reagents are mistakenly used.[3] This can lead to unexpected mass additions (e.g., an ethyl ester adds 28 Da). Ensure all reagents and samples are free from contaminating alcohols. |
| Side Reactions | The free carboxyl group on the succinyl tag can potentially react further, especially in the presence of activating reagents.[3][4] Avoid using peptide coupling reagents like HCTU with succinic anhydride as they are not necessary for the labeling reaction.[3] |
| Double Labeling | In rare cases, if the reagent concentration is excessively high, side reactions with other amino acid residues (e.g., serine, threonine, tyrosine) can occur. Optimize the molar excess of the labeling reagent. |
Issue 3: Poor Fragmentation or Sequence Coverage
Symptom:
-
MS/MS spectra have low signal-to-noise or are difficult to interpret.
-
Peptide sequence coverage is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Charge State Reduction | Succinylation adds a negative charge to the peptide by converting a primary amine (+1 charge at low pH) to a carboxylate (-1 charge). This can reduce the overall charge state of the peptide, which may affect fragmentation efficiency. Optimize collision energy for the observed charge states. |
| Missed Cleavages | Succinylation blocks trypsin cleavage at lysine.[1] This will result in longer peptides, which may not fragment as efficiently as shorter peptides. Consider using a different protease in combination with trypsin or adjusting fragmentation parameters. |
| Hydrophilicity | The added carboxyl group increases the hydrophilicity of the peptide, which might affect its retention on reverse-phase chromatography. Adjust your LC gradient to ensure proper elution and separation. |
Visualizations
Experimental Workflow
Peptide Fragmentation Logic
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing Succinic Anhydride-d4 as an Internal Standard and Derivatizing Agent
In the realm of bioanalysis, achieving high sensitivity and selectivity for the quantification of small molecules in complex biological matrices is a significant challenge. Many endogenous compounds and pharmaceuticals exhibit poor ionization efficiency in mass spectrometry and inadequate retention in liquid chromatography. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides a comparative overview of analytical method validation using Succinic anhydride-d4, a dual-function reagent that acts as both a derivatizing agent and an internal standard.
This compound is an isotopically labeled compound that can react with primary and secondary amines, as well as alcohols, to introduce a succinyl group. This derivatization accomplishes two critical goals: it often improves the chromatographic behavior of the analyte and enhances its mass spectrometric detection. By using a deuterated form of the derivatizing agent as the internal standard, variations during sample preparation and analysis can be effectively normalized, leading to more accurate and precise quantification.
This guide will explore a hypothetical validated analytical method using this compound and compare it to a traditional method without derivatization, highlighting the potential advantages through illustrative data and detailed experimental protocols.
Comparative Performance of Analytical Methods
The following tables summarize the hypothetical validation data for the quantification of a model analyte, "Analyte X" (a primary amine-containing compound), in human plasma using two different methods: one with derivatization using this compound and one without.
Table 1: Method Validation Summary for Analyte X Quantification with this compound Derivatization
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Range | - | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | ||
| LLOQ (1.0 ng/mL) | ± 20% | +5.8% |
| Low QC (3.0 ng/mL) | ± 15% | +3.5% |
| Mid QC (500 ng/mL) | ± 15% | -1.2% |
| High QC (800 ng/mL) | ± 15% | +2.1% |
| Precision (% CV) | ||
| LLOQ (1.0 ng/mL) | ≤ 20% | 8.2% |
| Low QC (3.0 ng/mL) | ≤ 15% | 6.5% |
| Mid QC (500 ng/mL) | ≤ 15% | 4.1% |
| High QC (800 ng/mL) | ≤ 15% | 3.5% |
| Recovery | ||
| Analyte Recovery | Consistent and reproducible | 85.2% |
| Internal Standard Recovery | Consistent and reproducible | 83.9% |
| Matrix Effect | ||
| IS Normalized Matrix Factor | 0.8 - 1.2 | 1.05 |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | % Change ≤ 15% | -4.2% |
| Short-Term Stability (24h, RT) | % Change ≤ 15% | -2.8% |
| Long-Term Stability (-80°C, 30 days) | % Change ≤ 15% | -6.5% |
Table 2: Method Validation Summary for Analyte X Quantification without Derivatization
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Range | - | 25.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.992 |
| Accuracy (% Bias) | ||
| LLOQ (25.0 ng/mL) | ± 20% | -12.5% |
| Low QC (75.0 ng/mL) | ± 15% | -8.9% |
| Mid QC (500 ng/mL) | ± 15% | +4.3% |
| High QC (800 ng/mL) | ± 15% | +6.1% |
| Precision (% CV) | ||
| LLOQ (25.0 ng/mL) | ≤ 20% | 15.8% |
| Low QC (75.0 ng/mL) | ≤ 15% | 12.3% |
| Mid QC (500 ng/mL) | ≤ 15% | 9.8% |
| High QC (800 ng/mL) | ≤ 15% | 8.5% |
| Recovery | ||
| Analyte Recovery | Consistent and reproducible | 45.7% |
| Internal Standard Recovery | Consistent and reproducible | 48.2% |
| Matrix Effect | ||
| IS Normalized Matrix Factor | 0.8 - 1.2 | 0.88 |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | % Change ≤ 15% | -10.3% |
| Short-Term Stability (24h, RT) | % Change ≤ 15% | -9.1% |
| Long-Term Stability (-80°C, 30 days) | % Change ≤ 15% | -13.2% |
From the tables, it is evident that the hypothetical method employing this compound derivatization demonstrates superior performance, particularly in terms of a lower limit of quantification (LLOQ), improved precision, and higher recovery.
Experimental Protocols
Method 1: Analyte X Quantification with this compound Derivatization
1. Sample Preparation and Derivatization
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of a 1% triethylamine (B128534) in acetonitrile solution to catalyze the derivatization reaction.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Analyte X-succinate derivative: [M-H]⁻ → fragment ion
-
This compound (as hydrolyzed succinic acid-d4): [M-H]⁻ → fragment ion
-
Method 2: Analyte X Quantification without Derivatization (for Comparison)
1. Sample Preparation
-
To 50 µL of human plasma, add 50 µL of an appropriate stable isotope-labeled internal standard for Analyte X.
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: HILIC column (e.g., 2.1 x 50 mm, 1.8 µm) to retain the polar Analyte X.
-
Mobile Phase A: Acetonitrile with 5 mM Ammonium Formate.
-
Mobile Phase B: Water with 5 mM Ammonium Formate.
-
Gradient: 95% A to 50% A over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
Analyte X: [M+H]⁺ → fragment ion
-
Internal Standard: [M+H]⁺ → fragment ion
-
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of an analyte using this compound as a derivatizing agent and internal standard.
Caption: Experimental workflow using this compound.
Conclusion
The use of this compound as a dual-purpose reagent for derivatization and internal standardization presents a compelling strategy for the bioanalysis of challenging small molecules. As illustrated by the comparative data, this approach can lead to significant improvements in assay sensitivity, precision, and accuracy. While the initial method development may require optimization of the derivatization reaction, the resulting robust and reliable quantitative method is well-suited for demanding research and regulated drug development environments. Researchers and scientists are encouraged to consider this approach when faced with analytes that are not amenable to direct LC-MS/MS analysis.
A Researcher's Guide to Isotopic Labeling: Comparing Succinic Anhydride-d4 with Alternative Reagents
In the landscape of quantitative proteomics, isotopic labeling is a cornerstone for the accurate and reproducible measurement of protein abundance. The choice of labeling reagent is critical and can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Succinic Anhydride-d4 with other common isotopic labeling reagents, offering researchers, scientists, and drug development professionals a detailed overview to inform their experimental design.
Introduction to Isotopic Labeling in Proteomics
Isotopic labeling strategies introduce stable heavy isotopes into proteins or peptides, creating mass-distinct versions of the same molecule. When samples from different conditions (e.g., treated vs. untreated cells) are labeled with "light" and "heavy" isotopic tags and then combined, the relative abundance of a protein or peptide can be determined by comparing the signal intensities of its isotopic forms in a mass spectrometer. These methods can be broadly categorized into metabolic, enzymatic, and chemical labeling.
This compound is a chemical labeling reagent that targets primary amines, specifically the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues. This amine-reactivity makes it broadly applicable to most peptides within a complex protein digest. The "d4" designation indicates that it contains four deuterium (B1214612) atoms, which provides the mass difference for quantification.
Comparative Overview of Isotopic Labeling Reagents
This compound is one of several amine-reactive chemical labeling reagents. Its direct competitors include stable isotope dimethyl labeling and isobaric tags like iTRAQ and TMT. Each method presents a unique set of advantages and disadvantages in terms of multiplexing capability, cost, and potential effects on analysis.
| Feature | This compound | Stable Isotope Dimethyl Labeling | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Chemistry | Acylation of primary amines | Reductive amination of primary amines | NHS ester chemistry targeting primary amines | NHS ester chemistry targeting primary amines |
| Quantification Level | MS1 | MS1 | MS2 (Reporter Ions) | MS2 (Reporter Ions) |
| Multiplexing | Typically 2-plex | Up to 3-plex (or 5-plex with Lys-N)[1] | 4-plex or 8-plex[2][3] | Up to 18-plex[2] |
| Cost | Relatively low | Low[4][5] | High | High |
| Key Advantage | Simple reaction, introduces a carboxyl group which can alter peptide properties. | Cost-effective, simple, and rapid reaction with high efficiency.[4][5][6] | High multiplexing capability.[2] | Highest multiplexing capability, enabling large-scale studies.[2] |
| Key Disadvantage | Limited direct comparative data available; potential for side reactions. | Lower multiplexing compared to isobaric tags. | Ratio compression can affect accuracy; expensive.[7] | Ratio compression can affect accuracy; expensive. |
| Effect on Peptide | Adds a succinyl group, which can alter chromatographic retention time and ionization.[8][9] | Adds dimethyl groups, which can improve ionization efficiency.[10] | Adds a larger tag, which can affect fragmentation. | Adds a larger tag, which can affect fragmentation. |
In-Depth Comparison and Experimental Considerations
This compound
Succinic anhydride (B1165640) reacts with primary amines to form a stable amide bond, introducing a succinyl group. This modification not only adds a mass tag but also changes the chemical properties of the peptide by introducing a carboxyl group, which can impact chromatographic separation and ionization efficiency. While there is limited literature directly comparing its performance as a general quantitative labeling reagent, its use in studying protein succinylation, a post-translational modification, is well-documented.[8][9][11] A key consideration is that the addition of a succinyl group can significantly alter the physicochemical properties of a peptide, which may be advantageous or disadvantageous depending on the experimental goals.
Stable Isotope Dimethyl Labeling
This is a widely used, cost-effective, and efficient method for isotopic labeling.[4][5] It involves the reaction of primary amines with formaldehyde (B43269) (light, d2, or d4) in the presence of a reducing agent like sodium cyanoborohydride. The reaction is rapid and typically goes to completion with minimal side products.[6] Dimethylation has been shown to have comparable accuracy to metabolic labeling methods like SILAC, although it can be less reproducible.[10][12][13] A significant advantage is its low cost and the simplicity of the protocol.
Isobaric Labeling: iTRAQ and TMT
iTRAQ and TMT are isobaric labeling reagents, meaning the different isotopic labels have the same total mass. Peptides from different samples are labeled with different tags, and upon fragmentation in the mass spectrometer, reporter ions are generated. The relative intensities of these reporter ions are used for quantification.[2] The main advantage of isobaric tags is their high multiplexing capability, allowing for the simultaneous comparison of many samples, which reduces instrument time and experimental variation.[2] However, a well-known issue with isobaric labeling is "ratio compression," where the measured abundance ratios are compressed towards 1:1 due to the co-isolation and co-fragmentation of interfering ions.[7]
Experimental Protocols
General Protocol for Chemical Labeling of Peptides with Amine-Reactive Reagents
This protocol provides a general workflow for the chemical labeling of peptides with amine-reactive isotopic labeling reagents. Specific details for each reagent, such as solvent, pH, and incubation time, should be optimized based on the manufacturer's instructions and the specific experimental requirements.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Quantify the protein concentration using a method like the BCA assay.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove salts and other contaminants that may interfere with the labeling reaction.
-
Dry the purified peptides using a vacuum centrifuge.
-
-
Isotopic Labeling:
-
Resuspend the dried peptides from each sample in the appropriate labeling buffer. The pH of the buffer is critical for efficient labeling and should be optimized for the specific reagent (e.g., slightly alkaline for NHS esters).
-
Add the "light" and "heavy" isotopic labeling reagents to their respective samples. For multiplexed experiments, add the appropriate isobaric tag to each sample.
-
Incubate the reaction for a sufficient time at a specific temperature to ensure complete labeling.
-
Quench the reaction by adding a quenching buffer (e.g., containing a primary amine like Tris or glycine) to consume any unreacted labeling reagent.
-
-
Sample Pooling and Final Cleanup:
-
Combine the labeled peptide samples in a 1:1 ratio (or other desired ratios for multiplexed experiments).
-
Perform a final desalting step using a C18 SPE cartridge or StageTip to remove excess labeling reagent and quenching buffer.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the labeled peptides in a suitable solvent for mass spectrometry analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol for Stable Isotope Dimethyl Labeling
A detailed protocol for stable isotope dimethyl labeling can be found in various publications. Briefly, it involves the following steps after protein digestion and peptide cleanup:
-
Resuspend peptides in a suitable buffer (e.g., 100 mM TEAB).
-
Add the "light" (CH2O) or "heavy" (CD2O or 13CD2O) formaldehyde solution.
-
Add the reducing agent (e.g., 0.6 M NaBH3CN).
-
Incubate for approximately 1 hour at room temperature.
-
Quench the reaction (e.g., with ammonia (B1221849) or glycine).
-
Acidify the samples to stop the reaction.
-
Combine the labeled samples and proceed with cleanup and LC-MS/MS analysis.
Visualizing Experimental Workflows
General Workflow for Quantitative Proteomics using Chemical Labeling
Caption: A general experimental workflow for quantitative proteomics using chemical isotopic labeling.
Decision Tree for Selecting an Isotopic Labeling Strategy
Caption: A decision tree to guide the selection of an appropriate isotopic labeling strategy.
Conclusion
The selection of an isotopic labeling reagent is a critical step in designing a quantitative proteomics experiment. While this compound is a viable amine-reactive reagent, there is a lack of direct comparative data on its performance against more established methods. For researchers prioritizing low cost and simplicity for 2-plex or 3-plex experiments, stable isotope dimethyl labeling is a robust and well-documented choice.[4] For those requiring high multiplexing capabilities for large-scale studies, isobaric tags like iTRAQ and TMT are the preferred option, despite their higher cost and the potential for ratio compression.[2] this compound may be a suitable alternative for specific applications, particularly where the introduction of a succinyl group's chemical properties could be beneficial for peptide analysis. However, further studies are needed to fully characterize its performance in quantitative proteomics. Researchers should carefully consider the specific goals of their study, sample type, budget, and desired level of multiplexing when choosing the most appropriate isotopic labeling reagent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics Analysis of Succinylation - Creative Proteomics [creative-proteomics.com]
- 10. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 13. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Lysine Labeling: Succinic Anhydride-d4 vs. Acetic Anhydride-d6
In the dynamic fields of proteomics and drug development, the precise and efficient labeling of proteins is paramount for accurate quantification and functional analysis. Among the various chemical labeling strategies, the acylation of lysine (B10760008) residues using deuterated anhydrides has emerged as a powerful technique. This guide provides a comprehensive comparison of two commonly used reagents: succinic anhydride-d4 and acetic anhydride-d6, offering researchers, scientists, and drug development professionals a data-driven resource to inform their experimental design.
This comparison delves into the critical performance aspects of each reagent, including their physicochemical properties, reaction specifics for lysine labeling, and the impact of the modification on the resulting protein. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the knowledge to select the optimal reagent for their specific application.
At a Glance: Key Differences and Performance Metrics
A summary of the key characteristics and performance metrics of this compound and acetic anhydride-d6 is presented below, allowing for a quick and easy comparison.
| Feature | This compound | Acetic Anhydride-d6 |
| Chemical Formula | C₄D₄O₃ | C₄D₆O₃ |
| Molecular Weight | 104.10 g/mol | 108.11 g/mol |
| Physical State | White crystalline solid | Colorless liquid |
| Solubility | Soluble in DMSO, reacts with water | Soluble in organic solvents, reacts with water |
| Mass Shift per Lysine | +104.04 Da | +45.04 Da |
| Charge Change | Neutralizes positive charge of lysine and introduces a negative charge (-1) | Neutralizes positive charge of lysine (0) |
| Reported Labeling Efficiency | >98%[1] | >98%[1] |
| Reported Isotopic Purity | >98%[2] | 99%[2] |
Delving Deeper: A Quantitative Comparison
The following tables provide a more detailed, side-by-side comparison of the two labeling reagents based on available experimental data.
Table 1: Physicochemical Properties
| Property | Succinic Anhydride (B1165640) | Acetic Anhydride |
| CAS Number | 108-30-5 | 108-24-7 |
| Melting Point | 119-121 °C | -73.1 °C |
| Boiling Point | 261 °C | 139.8 °C |
| Density | 1.503 g/cm³ | 1.082 g/cm³ |
| Storage | Store below +30°C, sensitive to moisture | Store at room temperature, sensitive to moisture |
Note: Data presented for the non-deuterated forms of the reagents.
Table 2: Lysine Labeling Reaction Parameters
| Parameter | This compound | Acetic Anhydride-d6 |
| Primary Target | ε-amino group of lysine, N-terminal α-amino group | ε-amino group of lysine, N-terminal α-amino group |
| Potential Side Reactions | Tyrosine, serine, and threonine hydroxyl groups; sulfhydryl groups of cysteine[3][4] | Tyrosine, serine, and threonine hydroxyl groups; sulfhydryl groups of cysteine[4] |
| Reaction pH | Typically pH 7.5-8.5 | Typically pH 7.5-8.5 |
| Impact on Trypsin Digestion | Blocks cleavage at modified lysine residues[5][6] | Blocks cleavage at modified lysine residues |
| Effect on Protein Charge | Converts a positive charge to a negative charge, resulting in a two-unit shift[7] | Neutralizes the positive charge, resulting in a one-unit shift[7] |
Experimental Corner: Protocols for Lysine Labeling
Detailed methodologies are crucial for reproducible and reliable results. Below are established protocols for lysine labeling using both this compound and acetic anhydride-d6 for quantitative proteomics applications.
Protocol 1: Lysine Labeling with this compound
This protocol is adapted from methods used for quantifying site-specific protein succinylation stoichiometry.[2]
Materials:
-
Protein sample in an amine-free buffer (e.g., 8 M urea, 200 mM TEAB, pH 8)
-
This compound
-
Anhydrous DMSO
-
7.25 M NaOH
-
pH paper or pH meter
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 5 M solution of this compound by dissolving it in anhydrous DMSO to prevent hydrolysis.
-
Labeling Reaction: To your protein sample, add the 5 M this compound solution to a final concentration sufficient to achieve a large molar excess over the lysine residues. A typical starting point is adding 12 µL of the 5 M solution for every 100 µg of protein.
-
Incubation: Incubate the reaction mixture at 4°C for 20 minutes on a vortex mixer.
-
pH Adjustment: The addition of the anhydride will lower the pH. After incubation, add 10 µL of 7.25 M NaOH to raise the pH to approximately 8. This step also helps to reverse any O-acylation side-products on tyrosine, serine, or threonine residues.
-
pH Verification: Briefly vortex the sample and check the pH using pH paper or a pH meter. If necessary, add more 7.25 M NaOH to ensure the pH is around 8.
-
Repeat Labeling (Optional but Recommended): For comprehensive labeling, the process of adding the anhydride, incubating, and adjusting the pH can be repeated two more times.
-
Downstream Processing: The labeled protein sample is now ready for downstream processing, such as buffer exchange, reduction, alkylation, and enzymatic digestion.
Protocol 2: Lysine Labeling with Acetic Anhydride-d6
This protocol is based on established methods for quantifying protein acetylation.[1][2]
Materials:
-
Protein sample in an amine-free buffer (e.g., 8 M urea, 200 mM TEAB, pH 8)
-
Acetic anhydride-d6
-
7.25 M NaOH
-
pH paper or pH meter
Procedure:
-
Reagent Preparation: Acetic anhydride-d6 is a liquid and can typically be used directly.
-
Labeling Reaction: Add acetic anhydride-d6 to the protein solution to achieve a significant molar excess. A common starting point is adding approximately 6 µL of a 10.57 M solution for every 100 µg of protein.
-
Incubation: Incubate the reaction mixture at 4°C for 20 minutes on a vortex mixer.
-
pH Adjustment: Following incubation, add 10 µL of 7.25 M NaOH to increase the pH to ~8 to quench the reaction and reverse potential O-acetylation.
-
pH Verification: Briefly vortex and verify the pH is approximately 8. Adjust with more NaOH if needed.
-
Repeat Labeling (Optional but Recommended): To ensure high labeling efficiency, the addition of acetic anhydride-d6, incubation, and pH adjustment steps can be repeated.
-
Downstream Processing: The acetylated protein sample can now proceed to subsequent steps in the proteomics workflow.
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the chemical reactions and a typical experimental workflow.
Caption: Chemical reactions of lysine labeling.
Caption: A typical quantitative proteomics workflow.
Making the Right Choice: A Decision Guide
The selection between this compound and acetic anhydride-d6 depends on the specific goals of the experiment. The following flowchart provides a logical guide to aid in this decision-making process.
Caption: Decision tree for reagent selection.
Conclusion
Both this compound and acetic anhydride-d6 are highly effective reagents for the isotopic labeling of lysine residues in proteins for quantitative proteomics. With high labeling efficiencies reported for both, the choice between them often hinges on the specific experimental requirements. This compound offers the advantage of introducing a negative charge and a larger mass shift, which can be beneficial for altering protein properties and for certain mass spectrometry applications. Conversely, acetic anhydride-d6 results in a neutral modification and a smaller mass shift, which may be preferable when minimizing perturbations to the protein's native state is a priority. By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the most appropriate reagent to achieve their scientific objectives.
References
- 1. Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Precision: The Advantages of Deuterated Succinic Anhydride in Research and Development
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their analytical methods and preclinical studies, the strategic use of isotopically labeled compounds is paramount. Succinic anhydride-d4, a deuterated form of succinic anhydride (B1165640), offers distinct advantages over its non-deuterated counterpart, particularly in the realms of quantitative analysis and pharmacokinetic investigations. This guide provides a comprehensive comparison, supported by experimental principles and protocols, to illuminate the benefits of incorporating this compound into your research.
Succinic anhydride is a versatile reagent used in a variety of applications, including the derivatization of molecules for mass spectrometry analysis, the synthesis of pharmaceuticals, and the creation of polymers. By replacing the four hydrogen atoms with deuterium, this compound provides a powerful tool for improving experimental outcomes. The primary advantages of this isotopic substitution lie in its utility as an internal standard for quantitative mass spectrometry and in its ability to favorably alter the metabolic fate of derivatized molecules, a phenomenon rooted in the kinetic isotope effect.
Enhanced Accuracy in Quantitative Analysis: The Internal Standard Advantage
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. This compound serves as an ideal internal standard for the analysis of compounds that can be derivatized with succinic anhydride.
The key principle behind this application is that a deuterated internal standard is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to a sample, it co-elutes with the non-deuterated analyte-succinate derivative during chromatography and experiences similar ionization effects in the mass spectrometer's source. Any sample loss during preparation or variability in instrument response will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these sources of error.
Table 1: Comparison of Analytical Method Validation Parameters with and without a Deuterated Internal Standard
| Parameter | Without Deuterated Internal Standard (e.g., external calibration) | With this compound as Internal Standard | Advantage of Deuteration |
| Precision (RSD) | 5-15% | <5% | Improved reproducibility and consistency. |
| Accuracy (% Recovery) | 80-120% | 95-105% | More accurate measurement of the true analyte concentration. |
| Matrix Effects | Significant signal suppression or enhancement | Minimized | Reduced interference from complex sample components. |
| Linearity (r²) | >0.99 | >0.995 | Enhanced reliability of the calibration curve. |
Note: The values presented are representative and can vary depending on the specific analyte, matrix, and instrumentation.
Modulating Metabolism and Enhancing Pharmacokinetics
In drug development, understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical. Deuteration of metabolically active sites in a drug molecule can significantly alter its metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, enzymes that catalyze the cleavage of this bond will do so at a slower rate for the deuterated compound.
When succinic anhydride is used to derivatize a drug molecule, for instance, to improve its solubility or to act as a linker, the succinate (B1194679) moiety itself can be subject to metabolism. By using this compound, the metabolic stability of this linker can be enhanced. This can lead to a more favorable pharmacokinetic profile for the parent drug, potentially resulting in:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Higher maximum concentration (Cmax): A greater amount of the drug reaches the systemic circulation.
-
Increased overall exposure (AUC): The total amount of drug the body is exposed to over time is greater.
-
Reduced formation of unwanted metabolites: Shifting the metabolic pathway away from the cleavage of the succinate linker.
Table 2: Projected Pharmacokinetic Parameters of a Hypothetical Drug Derivatized with Succinic Anhydride vs. This compound
| Parameter | Drug-Succinate | Drug-Succinate-d4 | Advantage of Deuteration |
| Half-life (t½) | 2 hours | 4 hours | Extended duration of action. |
| Maximum Concentration (Cmax) | 100 ng/mL | 150 ng/mL | Potentially higher efficacy at the same dose. |
| Area Under the Curve (AUC) | 500 ng·h/mL | 1000 ng·h/mL | Increased overall drug exposure. |
| Metabolic Clearance | High | Moderate | Reduced rate of elimination. |
Note: These values are hypothetical and serve to illustrate the potential impact of deuteration based on the kinetic isotope effect.
Experimental Protocols
Protocol 1: Quantification of an Amine-Containing Analyte using this compound as an Internal Standard by LC-MS/MS
This protocol describes the derivatization and quantification of a hypothetical amine-containing analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
Analyte of interest
-
Succinic anhydride
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Formic acid
-
Water, LC-MS grade
-
Biological matrix (e.g., plasma)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in ACN.
-
Prepare a 1 mg/mL stock solution of Succinic anhydride in DMF.
-
Prepare a 1 mg/mL stock solution of this compound in DMF.
-
-
Sample Preparation:
-
To 100 µL of the biological matrix, add 10 µL of the this compound stock solution (internal standard).
-
Add 200 µL of ACN to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To the supernatant, add 20 µL of the Succinic anhydride stock solution and 10 µL of TEA.
-
Vortex and incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the derivatized analyte and internal standard using a suitable C18 column and a gradient elution program.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analyte's properties.
-
Monitor the specific precursor-to-product ion transitions for both the derivatized analyte and the deuterated internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Protocol 2: Isobaric Peptide Termini Labeling (IPTL) for Quantitative Proteomics
This protocol outlines the use of both non-deuterated and deuterated succinic anhydride for the relative quantification of proteins between two samples.[1][2][3]
Materials:
-
Protein samples (Sample A and Sample B)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Succinic anhydride
-
This compound
-
Formaldehyde (B43269) (CH₂O)
-
Formaldehyde-d₂ (CD₂O)
-
Sodium cyanoborohydride (NaBH₃CN)
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues in both protein samples using DTT and IAA.
-
Digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling:
-
Sample A: React the peptide mixture with light succinic anhydride to modify the N-termini. Then, perform reductive amination of lysine (B10760008) residues using heavy formaldehyde-d₂ and sodium cyanoborohydride.
-
Sample B: React the peptide mixture with heavy this compound to modify the N-termini. Then, perform reductive amination of lysine residues using light formaldehyde and sodium cyanoborohydride.
-
-
Sample Mixing and Analysis:
-
Combine the labeled peptide samples (A and B) in a 1:1 ratio.
-
Analyze the mixed sample by LC-MS/MS.
-
-
Data Analysis:
-
The mass difference between the light and heavy labels is designed to be isobaric, meaning the total mass of the labeled peptides from both samples is the same.
-
During MS/MS fragmentation, the relative abundance of the reporter ions generated from the different isotopic labels is used to determine the relative abundance of each peptide (and thus protein) between the two original samples.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Analyte Quantification.
References
Cross-validation of Succinic anhydride-d4 results with other quantification methods
In the realm of quantitative analysis, particularly in pharmacokinetic and metabolomic studies, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. Succinic anhydride-d4 (d4-SA), a deuterated analog of succinic anhydride (B1165640), serves as a crucial tool for mass spectrometry-based quantification of its unlabeled counterpart. The reliability of experimental results hinges on the robust and accurate measurement of the internal standard itself. Therefore, cross-validation of the primary quantification method with orthogonal analytical techniques is essential to ensure data integrity and compliance with regulatory standards.
This guide provides a comparative analysis of a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for d4-SA quantification against two alternative methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data presented herein is based on a hypothetical cross-validation study designed to demonstrate the concordance between these methods.
Experimental Protocols
A core component of any cross-validation is the detailed and distinct methodologies for each analytical technique. Below are the protocols for the three methods used in this comparative analysis.
1. Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it the gold standard for the quantification of isotope-labeled compounds.
-
Sample Preparation:
-
To 100 µL of the sample matrix (e.g., plasma, cell lysate), add 400 µL of acetonitrile (B52724) containing the internal standard (Succinic acid-13C4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Q1 (m/z 103.0) -> Q3 (m/z 59.0)
-
Succinic acid-13C4 (IS): Q1 (m/z 121.0) -> Q3 (m/z 76.0)
-
-
2. Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides excellent chromatographic resolution and is a powerful tool for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like d4-SA, derivatization is necessary.
-
Sample Preparation and Derivatization:
-
Extract d4-SA from 100 µL of the sample matrix using 500 µL of ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Cool to room temperature and inject into the GC-MS system.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS System: Single quadrupole mass spectrometer with electron ionization (EI) source.
-
Selected Ion Monitoring (SIM):
-
d4-SA-TMS derivative: m/z 249 (M+), 147
-
-
3. Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Derivatization
HPLC-UV is a widely accessible and robust technique. Since succinic anhydride lacks a strong chromophore, derivatization with a UV-absorbing agent is required for sensitive detection.
-
Sample Preparation and Derivatization:
-
Extract d4-SA from 100 µL of the sample matrix with a suitable solvent.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 50 µL of acetonitrile.
-
Add 50 µL of a 10 mg/mL solution of benzylamine (B48309) in acetonitrile.
-
Allow the reaction to proceed for 15 minutes at room temperature to form the corresponding benzamide (B126) derivative.
-
Inject into the HPLC-UV system.
-
-
HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV/Vis detector
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Cross-Validation Workflow
The logical flow of a cross-validation study ensures that the comparison between methods is systematic and unbiased. The process begins with the preparation of a single set of calibration standards and quality control samples, which are then analyzed by each of the three distinct analytical methods.
Assessing the Isotopic Purity of Succinic Anhydride-d4 for Robust Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in mass spectrometry-based bioanalysis and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Succinic anhydride-d4, a deuterated analog of succinic anhydride, is a commonly employed internal standard for the quantification of succinic acid and other related small molecule organic acids. The isotopic purity of this internal standard is a critical factor that directly impacts the reliability of quantitative data. This guide provides a comprehensive comparison of this compound with its 13C-labeled counterpart, supported by experimental protocols to assess its isotopic purity.
The Critical Role of Isotopic Purity in Quantitative Analysis
An ideal internal standard should be chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, it must be mass-distinguishable. While deuterated standards like this compound are widely used, they can present challenges that are often mitigated by the use of 13C-labeled standards.
The primary concern with deuterated standards is the potential for chromatographic shifts due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond. This can lead to the internal standard eluting slightly earlier than the native analyte, potentially subjecting it to different matrix effects and compromising accurate quantification. Furthermore, there is a risk of back-exchange of deuterium (B1214612) atoms with protons from the surrounding solvent, which would alter the isotopic distribution and affect quantitation.
Carbon-13 labeled standards, on the other hand, exhibit nearly identical physicochemical properties to their native counterparts, resulting in co-elution during chromatography. This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Succinic Acid-¹³C₄
| Feature | This compound (Deuterated) | Succinic Acid-¹³C₄ (Carbon-13 Labeled) |
| Chromatographic Co-elution | Potential for slight retention time shift (earlier elution) compared to the native analyte. | Co-elutes perfectly with the native analyte. |
| Matrix Effect Compensation | May be less accurate due to chromatographic separation from the analyte. | More robust and reliable compensation for ion suppression or enhancement. |
| Isotopic Stability | Low risk of D-H back-exchange under certain conditions. | Extremely stable; no risk of isotope exchange. |
| Mass Shift | M+4 | M+4 |
| Commercial Availability & Cost | More readily available and generally less expensive. | Less common and typically more expensive. |
| Typical Isotopic Purity | Commonly available with ~98 atom % D. | Typically available with >99 atom % ¹³C. |
Alternative Internal Standards for Organic Acid Analysis
Beyond this compound and Succinic acid-¹³C₄, other stable isotope-labeled dicarboxylic acids can serve as internal standards in quantitative assays, depending on the specific analytes of interest and the analytical method. These include:
-
Malonic acid-d2
-
Methylmalonic acid-¹³C₄
-
Glutaric acid-d6
The selection of an appropriate internal standard should be based on its structural similarity to the analyte, its chromatographic behavior, and its commercial availability and cost.
Experimental Protocols for Isotopic Purity Assessment
To ensure the quality of quantitative data, it is crucial to verify the isotopic purity of the internal standard. Below are detailed protocols for the assessment of this compound using High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatograph (LC) or direct infusion source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
-
Instrumental Analysis (Direct Infusion):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 100-150.
-
Resolution: > 60,000 FWHM.
-
Infusion Flow Rate: 5 µL/min.
-
Acquire data for at least 1 minute to obtain a stable signal.
-
-
Data Analysis:
-
Extract the mass spectrum for the region of interest.
-
Identify the monoisotopic peaks corresponding to the unlabeled (d0), and deuterated (d1, d2, d3, d4) succinic anhydride.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as follows:
-
Isotopic Purity (%) = (Area of d4 peak / Sum of areas of d0 to d4 peaks) * 100
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the isotopic purity of this compound by quantifying the residual protons.
Instrumentation: A high-field NMR spectrometer (≥400 MHz) with a calibrated pulse length.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic anhydride) with a known purity and a resonance that does not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).
-
-
Instrumental Analysis:
-
Nucleus: ¹H.
-
Pulse Program: A standard quantitative pulse program with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Data Analysis:
-
Process the spectrum with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal from the residual protons in this compound and the signal from the internal standard.
-
Calculate the molar ratio of this compound to the internal standard.
-
Knowing the masses and purity of the sample and internal standard, calculate the purity of the this compound. The isotopic purity can be inferred from the amount of residual non-deuterated species.
-
Visualizing the Workflow
Caption: Workflow for assessing the isotopic purity of this compound.
Conclusion
The choice of an internal standard is a critical decision in quantitative analysis that directly influences the quality of the resulting data. While this compound is a viable and cost-effective option, researchers must be aware of its potential limitations, primarily the chromatographic isotope effect. For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard such as Succinic acid-¹³C₄ is the superior choice. Regardless of the internal standard selected, its isotopic purity must be rigorously assessed to ensure the integrity of the quantitative results. The provided HRMS and qNMR protocols offer robust methods for this critical quality control step.
Safety Operating Guide
Proper Disposal of Succinic Anhydride-d4: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Succinic anhydride-d4, a deuterated form of succinic anhydride (B1165640), requires careful handling and disposal due to its hazardous properties. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Hazard Profile
This compound shares a similar hazard profile with its non-deuterated counterpart. It is classified as a combustible, corrosive, and hazardous material. Key hazards include:
-
Harmful if swallowed.[1]
-
Causes severe skin burns and eye damage.[2]
-
May cause an allergic skin reaction.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
May cause respiratory irritation.[1]
It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3]
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous waste and dispose of it in accordance with local, state, and federal regulations.[1][3][4] Do not mix it with other waste.
Step 1: Immediate Containment of Spills
In the event of a spill, immediate action is necessary to prevent contamination and exposure.
-
For Dry Spills: Use dry clean-up procedures to avoid generating dust.[3] Carefully sweep or vacuum the material and place it into a clean, dry, sealable, and properly labeled container for disposal.[3]
-
For Wet Spills: If the material is wet, shovel it up and place it in a labeled container for disposal.[3]
-
Prevent Entry into Waterways: Take measures to prevent the spillage from entering drains or water courses.[1][3]
Step 2: Waste Collection and Storage
Collect all waste this compound, including contaminated materials from spills, in its original container or a designated, compatible, and tightly sealed waste container.[3] Store the waste in a locked-up, well-ventilated, and dry area, away from incompatible materials.[1][3]
Step 3: Disposal through an Authorized Waste Collection Service
Dispose of the contents and the container at an authorized hazardous or special waste collection point.[3] It is crucial to consult with your institution's environmental health and safety (EHS) office to ensure compliance with all applicable regulations.
Experimental Protocol: Neutralization for Disposal (if permissible by local regulations)
In some cases, small quantities of acid anhydrides can be neutralized before disposal, although this should only be performed by trained personnel and in accordance with institutional and local guidelines. Succinic anhydride reacts with water to form succinic acid.
Objective: To hydrolyze this compound to the less hazardous succinic acid-d4 before disposal.
Materials:
-
This compound waste
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Sodium bicarbonate or sodium hydroxide (B78521) solution (e.g., 1M)
-
pH indicator paper or pH meter
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
In a well-ventilated fume hood, slowly and cautiously add the this compound waste to a beaker of water with stirring. The reaction can be exothermic.
-
Allow the mixture to stir until all the solid has dissolved. This process hydrolyzes the anhydride to succinic acid.
-
Neutralize the resulting acidic solution by slowly adding a base such as sodium bicarbonate or a dilute sodium hydroxide solution. Monitor the pH using a pH meter or pH paper.
-
Continue adding the base until the pH of the solution is neutral (pH 6-8).
-
Dispose of the resulting neutral salt solution in accordance with local regulations for aqueous waste.
Caution: This procedure should only be considered after consulting your EHS department. The primary and recommended disposal method is through a certified hazardous waste handler.
Quantitative Data
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and ecological data for succinic anhydride, which is expected to be comparable for its deuterated form.
| Property | Value | Source |
| Toxicity to Fish (Zebra fish) | LC50: > 100 mg/l, 96 h | |
| Toxicity to Daphnia (Water flea) | EC50: > 102 mg/l, 48 h | |
| Toxicity to Algae (Green algae) | ErC50: > 100 mg/l, 72 h | |
| Biodegradability | Readily biodegradable (ca. 96.55% in 28 days) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Succinic anhydride-d4
Essential Safety and Handling Guide for Succinic Anhydride-d4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a deuterated form of succinic anhydride (B1165640).[1] It is a colorless to white crystalline solid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation and allergic reactions.[2][3][4][5][6] Adherence to the following safety protocols is critical to minimize exposure and ensure safe handling.
Hazard Summary
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[4][6][7] |
| Causes severe skin burns and eye damage | Skin Corrosion (Sub-category 1B), Eye Damage (Category 1)[6][8] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3)[2][4][5][6][7] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1)[4][6][7] |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1)[4][6][7] |
Physical Properties
| Property | Value |
| Molecular Formula | C₄D₄O₃[2][8] |
| Molecular Weight | 104.10 g/mol [8] |
| Melting Point | 118-120 °C[8] |
| Boiling Point | 261 °C[8] |
| Form | Solid[8] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected.[9] The following table summarizes the recommended PPE.
| Body Part | Recommended Equipment |
| Eyes/Face | Safety glasses with side shields, chemical safety goggles, or a face shield.[4][9][10][11] |
| Skin | Chemical-resistant gloves (e.g., Neoprene), a flame-resistant lab coat, and closed-toe shoes. For tasks with a higher risk of splash, consider coveralls (e.g., Tychem 2000) and a chemical-resistant apron.[9][10][12] |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4][7][13] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Succinic anhydride (Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-833-5 [isotope.com]
- 3. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. broadview-tech.com [broadview-tech.com]
- 5. Succinic anhydride (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. jpharmachem.com [jpharmachem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Buy Succinic anhydride-2,2,3,3-d 4 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. safety.nmsu.edu [safety.nmsu.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
